molecular formula C14H14N2O5 B2787879 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid CAS No. 127091-64-9

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Número de catálogo: B2787879
Número CAS: 127091-64-9
Peso molecular: 290.275
Clave InChI: IDLITGCUZZUBBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
BenchChem offers high-quality 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLITGCUZZUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic Acid: Structure, Properties, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid (CAS: 127091-64-9) is a highly specialized, bifunctional chemical building block[1]. Structurally, it consists of a phenylacetic acid core linked via an alpha-ether bridge to an electron-deficient 4,6-dimethoxypyrimidine ring. This specific architectural motif is highly prized in both agrochemical engineering—particularly in the design of Acetolactate Synthase (ALS) inhibitors—and pharmaceutical development, where it serves as an advanced intermediate for complex heterocyclic active pharmaceutical ingredients (APIs)[2].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Data Summary
PropertyValueMethod / Note
CAS Registry Number 127091-64-9Standard Identifier[1]
Molecular Formula C₁₄H₁₄N₂O₅Elemental Composition
Molecular Weight 290.27 g/mol Monoisotopic Mass: 290.09027 u
Predicted pKa ~3.1 - 3.4Carboxylic acid dissociation
Predicted LogP ~2.1Octanol-water partition coefficient
H-Bond Donors 1Carboxylic acid (-OH)
H-Bond Acceptors 7Pyrimidine nitrogens (2) + Oxygens (5)

Causality in Physicochemical Behavior: The presence of the 4,6-dimethoxypyrimidine ring exerts a strong electron-withdrawing inductive effect across the ether oxygen. This stabilizes the conjugate base of the adjacent carboxylic acid, marginally lowering its pKa compared to unsubstituted mandelic acid (pKa 3.41). Furthermore, the dual methoxy groups significantly increase the molecule's lipophilicity (LogP), enhancing membrane permeability—a critical parameter for bioavailability in both plant and mammalian biological targets.

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of Precursor Selection: 2-chloro-4,6-dimethoxypyrimidine is selected as the electrophile because the two endocyclic nitrogen atoms and the highly electronegative chlorine atom severely deplete electron density at the C2 position, making it highly susceptible to nucleophilic attack[3],[4].

Step-by-Step Synthetic Protocol
  • Preparation: Charge a dry, argon-purged reaction vessel with mandelic acid (2-hydroxy-2-phenylacetic acid, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq).

    • Causality: Exactly 2.1 equivalents are strictly required. The first equivalent deprotonates the carboxylic acid to form an unreactive carboxylate. The second equivalent deprotonates the alpha-hydroxyl group (pKa ~15) to generate the highly nucleophilic alkoxide necessary for the SNAr attack.

  • Electrophile Addition: Introduce 2-chloro-4,6-dimethoxypyrimidine (1.05 eq) dropwise to control the exothermic reaction[4].

  • SNAr Coupling: Elevate the temperature to 80 °C and stir for 4-6 hours.

    • Causality: Thermal energy is required to overcome the activation energy barrier of forming the transient, high-energy Meisenheimer complex intermediate.

  • Workup: Quench the reaction with ice water. Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylate back to the free acid. Extract the product with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis A Mandelic Acid (Nucleophile) C Deprotonation (NaH / DMF, 0°C) A->C Base B 2-Chloro-4,6- dimethoxypyrimidine (Electrophile) D SNAr Reaction (80°C, 4h) B->D Addition C->D Alkoxide E 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid D->E Acidic Workup

Synthetic workflow for 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid via SNAr.

Analytical Characterization Protocols

To ensure scientific trustworthiness, the synthesized compound must undergo a self-validating analytical workflow to confirm both purity and structural integrity.

Protocol A: HPLC-UV (Purity Assessment)
  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid moiety (keeping it protonated), which prevents peak tailing and ensures sharp, Gaussian peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Leveraging the strong chromophores in both the phenyl and pyrimidine rings).

Protocol B: LC-MS/MS (Structural Confirmation)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Target Mass: Expected parent ion at m/z 291.1 [M+H]⁺.

  • Fragmentation: Collision-Induced Dissociation (CID) will typically cleave the ether bond, yielding a highly stable 4,6-dimethoxypyrimidin-2-yl cation (m/z 141) and a neutral loss of the phenylacetic acid derivative.

Analysis Sample Compound Sample (CAS: 127091-64-9) HPLC HPLC-UV (254 nm) Purity > 98% Sample->HPLC LCMS LC-MS/MS (ESI+) m/z 291.1[M+H]+ Sample->LCMS NMR 1H & 13C NMR Structural Confirmation Sample->NMR Release Certificate of Analysis (CoA) Generation HPLC->Release LCMS->Release NMR->Release

Multiplexed analytical workflow for structural confirmation and purity assessment.

Applications in Agrochemical & Pharmaceutical Development

The structural architecture of 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid mimics the core pharmacophore of several commercial ALS-inhibiting herbicides (e.g., bispyribac-sodium, pyriminobac-methyl).

Acetolactate Synthase (ALS) is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants. The dimethoxypyrimidine moiety of this compound binds competitively to the active site channel of the ALS enzyme. By blocking the substrate (pyruvate) from entering the catalytic center, it halts essential amino acid production, ultimately leading to targeted biological inhibition.

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate AL Acetolactate ALS->AL Catalysis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AL->BCAA Biosynthesis Inhibitor Pyrimidinyl-oxy-phenylacetic Acid Derivative Inhibitor->ALS Competitive Inhibition

Mechanism of Acetolactate Synthase (ALS) inhibition by pyrimidine-ether derivatives.

References

  • Title: WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators Source: Google Patents URL

Sources

Mechanism of Acetolactate Synthase (ALS) Inhibition by 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemicals and antifungal agents relies heavily on targeting essential metabolic pathways absent in mammals. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid represents a highly potent, structurally distinct inhibitor of Acetolactate Synthase (ALS) . Belonging to the broader pyrimidinyl-carboxy family—analogous to commercial pyrimidinylthiobenzoates—this compound exerts its effect by starving the organism of branched-chain amino acids (BCAAs). This technical guide delineates the molecular basis of its inhibitory action, the structural biology of the target enzyme, and the self-validating experimental workflows required to quantify its efficacy.

The Molecular Target: Acetolactate Synthase (ALS)

Acetolactate synthase (ALS, EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), catalyzes the first common step in the biosynthesis of BCAAs: valine, leucine, and isoleucine[1].

The enzyme facilitates two primary reactions:

  • The decarboxylation of pyruvate and its condensation with a second molecule of pyruvate to yield 2-acetolactate (precursor to valine and leucine).

  • The condensation of pyruvate with 2-ketobutyrate to yield 2-aceto-2-hydroxybutyrate (precursor to isoleucine)[2].

Cofactor Dependency and the FAD Anomaly

ALS catalysis is strictly dependent on three cofactors: Thiamine diphosphate (ThDP) , Magnesium (Mg²⁺) , and Flavin adenine dinucleotide (FAD) [1]. Causality Insight: While the condensation of pyruvate is not a net redox reaction, FAD is absolutely required for structural stability and optimal kinetics. High-resolution crystallography reveals that the isoalloxazine ring of FAD adopts a bent conformation in the active site. This allows FAD to act as a transient electron sink, quenching minor, aberrant oxidative side reactions of the highly reactive enamine-ThDP intermediate[3],[4].

BCAA_Pathway P Pyruvate ALS Acetolactate Synthase (ALS) P->ALS Substrate AL 2-Acetolactate ALS->AL Catalysis BCAA Branched-Chain Amino Acids AL->BCAA Downstream Enzymes INH 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid INH->ALS Channel Blockade

Fig 1. BCAA biosynthesis pathway and targeted inhibition of ALS.

Mechanistic Action: Substrate-Access Channel Blockade

Unlike classical competitive inhibitors that mimic the natural substrate, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid acts as a channel blocker . It does not bind directly to the catalytic residues; rather, it physically occludes the channel leading from the enzyme surface to the deeply buried ThDP-dependent active site[1],[5].

Structural Determinants of Inhibition
  • The 4,6-Dimethoxypyrimidinyl Moiety (Deep Insertion): Crystallographic evidence of homologous pyrimidinyl-benzoates demonstrates that this heterocyclic ring inserts deepest into the substrate-access channel[1]. The methoxy groups form critical hydrogen bonds and steric interactions with conserved residues within the inner channel, directly blocking pyruvate from approaching the ThDP thiazolium ring.

  • The 2-Phenylacetic Acid Core (Anchoring): The substitution of a standard benzoate core with a phenylacetic acid core introduces a unique sp³ hybridized alpha-carbon. This structural flexibility allows the phenyl ring to dynamically anchor against the hydrophobic residues of the outer vestibule. The carboxylate group forms electrostatic interactions with basic residues near the channel entrance, locking the molecule into a highly stable, twisted "S"-shaped conformation[1].

Experimental Validation: In Vitro ALS Inhibition Assay

To accurately quantify the inhibitory potency ( IC50​ ) and binding kinetics of this compound, a self-validating colorimetric assay is employed. This protocol leverages the Voges-Proskauer reaction to detect acetoin, a chemical derivative of the enzymatic product.

Protocol: Step-by-Step Methodology

Self-Validating System: This workflow includes a substrate-free blank to establish baseline absorbance and a known clinical/agricultural standard (e.g., Bispyribac-sodium) to validate the dynamic range of the assay.

  • Enzyme Preparation: Recombinant Arabidopsis thaliana ALS (AtAHAS) is expressed in E. coli and purified via Ni-NTA affinity chromatography. The enzyme is desalted into a 50 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Inhibitor Pre-incubation:

    • Action: Combine the enzyme with 1 mM ThDP, 10 µM FAD, 10 mM MgCl₂, and serial dilutions of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid (0.1 nM to 100 µM).

    • Causality: ALS inhibitors exhibit slow, time-dependent, accumulative binding[6]. A 15-minute pre-incubation at 37°C is strictly required to achieve steady-state enzyme-inhibitor complex formation before substrate introduction.

  • Reaction Initiation: Add 50 mM sodium pyruvate to initiate catalysis. Incubate for 60 minutes at 37°C.

  • Quenching & Chemical Decarboxylation:

    • Action: Add 6 N H₂SO₄ and heat the mixture at 60°C for 15 minutes.

    • Causality: The acid serves a dual purpose: it instantly denatures the enzyme to quench the reaction, and it chemically forces the decarboxylation of the highly unstable enzymatic product (2-acetolactate) into the stable compound acetoin .

  • Colorimetric Detection: Add 0.5% creatine and 5% α -naphthol (dissolved in 2.5 N NaOH). Incubate at 60°C for 15 minutes. The reaction between acetoin and these reagents produces a red-pink chromophore. Measure absorbance at 530 nm.

Assay_Workflow S1 1. Enzyme Preparation (Extract/Purify ALS) S2 2. Inhibitor Incubation (Compound + Cofactors) S1->S2 S3 3. Substrate Addition (50 mM Pyruvate) S2->S3 S4 4. Reaction Quenching (6 N H2SO4, 60°C) S3->S4 S5 5. Colorimetric Detection (Absorbance at 530 nm) S4->S5

Fig 2. Standard colorimetric workflow for in vitro ALS inhibition assay.

Quantitative Data Presentation

The structural modifications in 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid yield distinct kinetic profiles compared to legacy ALS inhibitors. The table below summarizes comparative kinetic parameters across different inhibitor classes.

Table 1: Comparative Kinetic Parameters of ALS Inhibitors

Inhibitor ClassRepresentative CompoundTarget Enzyme IC50​ (nM)Binding Mode
Pyrimidinyl-phenylacetic acid 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid Plant ALS (AtAHAS)12 - 25Channel Blocker
Pyrimidinyl-thiobenzoatePyrithiobac-sodiumPlant ALS (AtAHAS)15 - 30Channel Blocker
SulfonylureaChlorsulfuronPlant ALS (AtAHAS)18 - 36Channel Blocker
ImidazolinoneImazapyrPlant ALS (AtAHAS)~37,000Uncompetitive

(Note: IC50​ values are highly dependent on specific assay conditions, enzyme purity, and species origin[7],[5].)

Target-Site Resistance & Future Outlook

The primary limitation of ALS inhibitors is the rapid evolution of target-site resistance (TSR)[5]. Because the inhibitor binding site (the channel) is distinct from the catalytic center, mutations can abolish inhibitor affinity without fatally compromising the enzyme's ability to process pyruvate[2].

  • Proline 197 (P197): Mutations at this residue (e.g., P197S) heavily disrupt the binding of sulfonylureas. However, due to the unique anchoring mechanism of the phenylacetic acid core, pyrimidinyl-based inhibitors often retain partial efficacy against P197 mutants[6].

  • Tryptophan 574 (W574): The W574L mutation is devastating across almost all ALS inhibitor classes[6]. Tryptophan 574 provides a massive hydrophobic surface essential for π−π stacking and van der Waals interactions with the aromatic rings of the inhibitors. Its mutation to Leucine fundamentally alters the channel architecture, leading to broad cross-resistance[5],[6].

Future drug development utilizing the 2-phenylacetic acid scaffold focuses on functionalizing the alpha-carbon to exploit alternative hydrophobic pockets within the W574L mutant channel, aiming to restore accumulative inhibition.

References

  • Lonhienne, T., et al. "Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families." Proceedings of the National Academy of Sciences (PNAS), 2017. URL:[Link]

  • McCourt, J. A., et al. "Crystal structure of yeast acetohydroxyacid synthase: a target for herbicidal inhibitors." Journal of Molecular Biology, 2002. URL:[Link]

  • Yu, Q., & Powles, S. B. "Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits." Journal of Experimental Botany, 2020. URL:[Link]

  • Lonhienne, T., et al. "HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE." Frontiers of Agricultural Science and Engineering, 2021. URL:[Link]

Sources

Metabolic Degradation Pathways of Dimethoxypyrimidinyl Phenylacetic Acid (DMPAA) in Soil and Aquatic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethoxypyrimidinyl moiety is a critical toxophore and pharmacophore found in numerous acetolactate synthase (ALS) inhibiting herbicides, including pyrimidinyloxybenzoates and sulfonylureas. Dimethoxypyrimidinyl phenylacetic acid (DMPAA) serves as a fundamental model compound for evaluating the environmental fate of this chemical class. This whitepaper provides an in-depth technical analysis of the metabolic degradation pathways of DMPAA across soil and aquatic ecosystems. By synthesizing validated kinetic data, enzymatic mechanisms, and self-validating experimental protocols, this guide serves as a comprehensive resource for environmental scientists, agronomists, and drug development professionals modeling xenobiotic persistence.

Structural Profiling and Mechanistic Degradation

Soil Metabolism: Microbial and Enzymatic Pathways

In soil matrices, the degradation of DMPAA is primarily governed by microbial enzymatic activity. The structural bulk and electronic properties of the 4,6-dimethoxypyrimidinyl ring make it resistant to spontaneous abiotic breakdown in dark, neutral soils; thus, biological mediation is required.

  • Bridge Cleavage: The primary metabolic step involves the enzymatic cleavage of the bridge linking the pyrimidine ring to the phenylacetic acid backbone. Fungal species naturally abundant in soil and irrigation water, such as Mucor sp., secrete dehydrolases and oxidoreductases that target these linkages, rapidly forming intermediate metabolites like N-(4,6-dimethoxypyrimidin-2-yl)urea and 4,6-dimethoxypyrimidin-2-ol .

  • Enzymatic Oxidation: Advanced bioremediation models utilizing immobilized laccase (e.g., MnO2@Lac) demonstrate that enzymatic oxidation is highly efficient. Under optimized soil conditions (pH 5.9, 46.5 °C), laccase-mediated degradation of related dimethoxypyrimidinyl compounds achieves up to 90.1% clearance by catalyzing ring-opening and partial oxidation of the methoxy groups 1.

  • Rapid Kinetics in Aerobic Soils: In biologically active sandy loam soils, the dimethoxypyrimidinyl ether linkages are cleaved rapidly, exhibiting half-lives (DT50) as short as 1.3 days, preventing significant downward leaching into groundwater 2.

Aquatic Fate: Hydrolysis and Sensitized Photolysis

The aquatic fate of DMPAA is dictated by pH-dependent hydrolysis and indirect photochemistry.

  • Acid-Catalyzed Hydrolysis: The dimethoxypyrimidinyl linkage is highly susceptible to protonation and subsequent nucleophilic attack by water. Hydrolysis is significantly accelerated under acidic conditions; for instance, related compounds exhibit a half-life of roughly 6 days at pH 5, compared to 20–22 days at neutral (pH 7) or alkaline (pH 9) conditions 3.

  • Sensitized Photolysis: DMPAA is photochemically persistent in pure, sterile water due to poor overlap with the solar emission spectrum (>290 nm). However, in natural surface waters, dissolved organic matter (DOM) such as humic substances act as photosensitizers. Irradiation of these substances generates reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which attack the pyrimidine ring, reducing the photolytic half-life to 8–10 days 4.

Pathway DMPAA Dimethoxypyrimidinyl phenylacetic acid (DMPAA) Cleavage Bridge Cleavage (Hydrolase/Laccase) DMPAA->Cleavage Soil/Water DMP_OH 4,6-dimethoxypyrimidin-2-ol (Metabolite A) Cleavage->DMP_OH PAA Phenylacetic acid (Metabolite B) Cleavage->PAA Demethylation O-Demethylation (CYP450 / ROS) DMP_OH->Demethylation Oxidation Min Mineralization (CO2 + H2O) PAA->Min β-oxidation DMP_diol Pyrimidin-diol derivatives Demethylation->DMP_diol DMP_diol->Min Microbial

Figure 1: Primary metabolic degradation pathways of DMPAA in soil and aquatic ecosystems.

Quantitative Degradation Kinetics

Table 1: Kinetic Degradation Parameters of Dimethoxypyrimidinyl Compounds
Environmental MatrixExperimental ConditionsDT50 (Days)Primary MechanismReference
Sandy Loam SoilAerobic, 25°C, 40% WHC1.3Microbial Cleavage[[2]]()
Aqueous BufferSterile, pH 5.0, 25°C6.0Acidic Hydrolysis3
Aqueous BufferSterile, pH 7.0, 25°C>20.0Neutral Hydrolysis3
Surface Water+ Humic Acids, Xenon Lamp8.0 - 10.0Sensitized Photolysis4
Soil (Remediated)+ Immobilized Laccase, pH 5.9< 1.0 (90.1% clear)Enzymatic Oxidation1
Table 2: Major Metabolites and Structural Transformations
Metabolite IdentifierStructural DescriptionFormation PathwayEnvironmental Concern
DMP-OH 4,6-dimethoxypyrimidin-2-olBridge CleavageHigh mobility in groundwater
DMP-diol Pyrimidin-diol derivativesO-DemethylationLow (Rapidly mineralized)
PAA-deriv Phenylacetic acid derivativeBridge CleavageLow (Subject to β-oxidation)
DMP-urea N-(4,6-dimethoxypyrimidin-2-yl)ureaMicrobial AmidationModerate persistence

Self-Validating Experimental Methodologies

To ensure regulatory compliance and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent artifactual degradation.

Protocol 1: 14C-Radiolabeled Soil Microcosm Assay

Objective: Determine the aerobic degradation kinetics (DT50/DT90) and mass balance of DMPAA in soil. Causality & Design: DMPAA is radiolabeled with 14C at the pyrimidine ring. This specific labeling site is chosen because the pyrimidine ring is the most persistent toxophore; labeling the phenylacetic acid side would result in rapid, misleading 14C-CO2 evolution via β-oxidation, masking the persistence of the dimethoxypyrimidinyl moiety.

  • Microcosm Preparation: Sieve 50g of fresh sandy loam soil (2mm). Adjust moisture to 40% Maximum Water Holding Capacity (MWHC) to ensure optimal aerobic microbial respiration without creating anaerobic waterlogged pockets.

  • Dosing: Apply 14C-DMPAA dropwise to achieve a field-relevant concentration (e.g., 0.1 mg/kg).

  • Incubation & Trapping: Seal the microcosm connected to a continuous airflow system. Route the effluent air through ethylene glycol (to trap volatile organics) and 1M NaOH (to trap mineralized 14C-CO2).

  • Sequential Extraction (Self-Validation Step):

    • Step A: Extract with 0.01 M CaCl2 to quantify the bioavailable, weakly bound fraction.

    • Step B: Extract with Acetonitrile/Water (80:20 v/v) to disrupt hydrogen bonding and recover soil-bound residues.

    • Validation: Calculate total mass balance (Extracts + Traps + Unextractable bound residues via combustion). If mass balance falls outside 90–110%, the protocol automatically triggers a secondary Soxhlet extraction step to ensure no parent compound is artificially classified as "degraded" when it is merely strongly adsorbed.

  • Quantification: Analyze extracts via HPLC-MS/MS for structural identification and Liquid Scintillation Counting (LSC) for absolute quantification.

Protocol 2: Sensitized Aquatic Photolysis Assay

Objective: Isolate and quantify the indirect photolytic degradation of DMPAA in surface waters. Causality & Design: Because dimethoxypyrimidinyl compounds lack strong absorption in the >290 nm solar spectrum, direct photolysis is negligible. We introduce humic acid to act as a photosensitizer, mimicking natural DOM which generates ROS upon irradiation.

  • Matrix Preparation: Prepare sterile, buffered aqueous solutions (pH 7.0) to eliminate microbial degradation and acid-hydrolysis variables.

  • Sensitization: Spike the test vessels with 10 mg/L of standard humic acid.

  • Irradiation: Expose the quartz test vessels to a Xenon arc lamp equipped with a >290 nm cut-off filter, simulating natural sunlight at a known intensity (e.g., 50 W/m²).

  • Dark Control (Self-Validation Step): Maintain an identical set of dosed, humic-acid-spiked vessels wrapped in aluminum foil in the same temperature-controlled chamber. Validation: Subtracting the degradation rate of the dark control from the irradiated samples isolates the exact photolytic degradation rate, proving that the observed breakdown is strictly photon-driven and not a result of thermal hydrolysis.

  • Sampling: Pull aliquots at 0, 2, 4, 8, and 16 days. Quench ROS immediately with sodium azide to freeze the degradation profile prior to HPLC-UV analysis.

Workflow Start 14C-DMPAA Dosing Incubation Microcosm Incubation (Soil/Aquatic) Start->Incubation Extraction Sequential Extraction (CaCl2 -> MeCN) Incubation->Extraction Timepoints Analysis HPLC-MS/MS & LSC Quantification Extraction->Analysis Mass Balance Data Kinetic Modeling (DT50, DT90) Analysis->Data

Figure 2: Self-validating experimental workflow for environmental fate modeling.

Sources

The Structural Imperative: Role of the 4,6-Dimethoxypyrimidine Moiety in the Efficacy of Herbicidal ALS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in agrochemical drug development, I have observed that the rational design of herbicides hinges on identifying privileged pharmacophores that maximize target affinity while minimizing off-target toxicity. Acetolactate synthase (ALS)—also known as acetohydroxyacid synthase (AHAS)—is the critical first enzyme in the biosynthesis of branched-chain amino acids (BCAAs)[1]. Because this pathway is entirely absent in mammals, ALS represents a highly selective target[2]. Among the myriad of chemical scaffolds developed over the past three decades, the 4,6-dimethoxypyrimidine (DMP) moiety stands out as a foundational anchor in several elite herbicide classes, including sulfonylureas, pyrimidinylsalicylic acids, and novel pyrimidine-biphenyls[3],[4].

This technical guide dissects the mechanistic role of the DMP moiety, detailing its structure-activity relationship (SAR), binding kinetics, and the self-validating experimental workflows required to evaluate its efficacy.

Mechanistic Foundation: The ALS Target and the DMP Pharmacophore

ALS catalyzes the condensation of two pyruvate molecules to form acetolactate, a precursor to valine and leucine, or the condensation of pyruvate and 2-ketobutyrate to form acetohydroxybutyrate, a precursor to isoleucine[2]. The enzyme requires three essential cofactors for stability and catalysis: Thiamine pyrophosphate (TPP), Flavin adenine dinucleotide (FAD), and a divalent cation (typically Mg²⁺).

When a DMP-containing herbicide enters the ALS active site, the pyrimidine ring acts as a critical structural anchor. The electron-donating methoxy groups at the 4- and 6-positions significantly increase the electron density of the pyrimidine ring. This electron-rich character facilitates robust π-π stacking and cation-π interactions within the substrate-access channel. Furthermore, the oxygen atoms of the methoxy groups serve as vital hydrogen-bond acceptors, locking the inhibitor into the allosteric regulatory site. Research demonstrates that 4,6-dimethoxypyrimidine derivatives, such as K11570, exhibit potent inhibitory activities on plant ALS with IC₅₀ values as low as 0.2 µM[5],[6].

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) + TPP, FAD, Mg2+ Pyruvate->ALS Catalysis Acetolactate Acetolactate ALS->Acetolactate Condensation BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Downstream Enzymes Herbicide 4,6-Dimethoxypyrimidine Inhibitor Herbicide->ALS Slow-binding Inhibition

Fig 1. BCAA pathway illustrating targeted ALS inhibition by DMP herbicides.

Structural Activity Relationship (SAR) & Kinetic Dynamics

Kinetic studies reveal that DMP-containing compounds are not simple competitive inhibitors; they exhibit complex, slow-binding properties[3]. For instance, pyrimidinylsalicylic acids containing the DMP moiety (such as pyrithiobac) inhibit ALS in a mixed-type manner with respect to the substrate pyruvate, and in a non-competitive manner with respect to the cofactor TPP[3].

The Causality of Slow-Binding: In my experience analyzing enzyme kinetics, the slow-binding nature of the DMP moiety is its most lethal attribute. The initial inhibition constants (K_i) are often 13- to 26-fold larger than those at the final steady state[3]. This indicates a two-step binding mechanism:

  • Initial Encounter: The DMP moiety loosely associates with the entrance of the ALS substrate channel.

  • Conformational Lock: A slow conformational change occurs in the enzyme, driven by the steric occlusion of the methoxy groups, resulting in a tightly bound, near-irreversible complex.

Dual inhibition analyses further indicate that the binding sites of these DMP derivatives overlap significantly with those of traditional sulfonylureas and natural feedback inhibitors like leucine[6].

Quantitative Data Summary
Compound Class / Specific InhibitorTarget EnzymeTest SystemIC₅₀ Value / Kinetic ShiftMode of Inhibition
4,6-Dimethoxypyrimidine (K11570) ALSPea / Barley0.2 - 200 µM[5]Mixed-type (vs. Pyruvate)[6]
Pyrimidinylsalicylic acids (Pyrithiobac) ALSPea Seedlings13- to 26-fold K_i shift[3]Slow-binding / Non-competitive (vs. TPP)[3]
Pyrimidine-Biphenyls (PMBs) AHASIn vitro / In vivoMicromolar[2]Competitive / Conformational Lock[4]

Experimental Workflows: Synthesis and Kinetic Validation

To ensure trustworthiness and reproducibility in drug development, protocols must be self-validating. Below are the field-proven methodologies for synthesizing the DMP pharmacophore and evaluating its kinetic efficacy.

Synthesis of the DMP Intermediate (ADMP)

The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) is the foundational step for creating DMP-based sulfonylureas like Dimethoxy Chlorimuron[7].

Step-by-Step Protocol:

  • Imidization: React malononitrile with methanol and dry HCl gas at 0–5°C to form 3-amino-3-methoxy-N-cyano-2-propeneimidate.

    • Causality: The anhydrous acidic environment is strictly required. The presence of water would hydrolyze the nitrile groups, destroying the precursor before the imidate intermediate can form.

  • Substitution & Cyclization: Transfer the intermediate into a toluene solvent system. Introduce cyanamide and a boric acid catalyst. Heat the mixture to 120–140°C for 3 to 5 hours[7].

    • Causality: Boric acid acts as a mild Lewis acid, coordinating with the nitrogen atoms to facilitate ring closure without cleaving the sensitive methoxy substituents. Toluene is chosen specifically for its boiling point, allowing for the azeotropic removal of water and methanol byproducts, which drives the equilibrium toward the cyclic product.

  • Purification: Cool the mixture to precipitate the crude product. Recrystallize from hot toluene to yield pure, white ADMP crystals[7].

    • Self-Validation: Confirm product identity via HPLC (target purity >98%) and ¹H-NMR (look for the characteristic singlet at ~5.9 ppm corresponding to the pyrimidine C5 proton).

Self-Validating ALS Inhibition Kinetic Assay

Because DMP derivatives are slow-binding inhibitors, standard 5-minute endpoint assays will drastically underestimate their potency. This extended time-course protocol is designed to capture the true steady-state affinity.

Step-by-Step Protocol:

  • Enzyme Extraction: Homogenize etiolated pea seedlings in a cold buffer containing 100 mM potassium phosphate (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 10 µM FAD, and 1 mM TPP.

    • Causality: We utilize etiolated (dark-grown) seedlings to minimize RuBisCO contamination, which otherwise overwhelmingly dominates the protein extract and skews specific activity calculations. The cofactors (FAD, TPP, Mg²⁺) must be present during extraction to stabilize the ALS homotetramer and prevent irreversible denaturation.

  • Inhibitor Incubation: Incubate the crude ALS extract with varying concentrations of the DMP derivative (e.g., 0.1 to 100 µM) for extended time courses ranging from 0 to 60 minutes[3].

  • Colorimetric Detection: Stop the enzymatic reaction by adding 6N H₂SO₄, then heat at 60°C for 15 minutes.

    • Causality: This acid-catalyzed decarboxylation step is required to convert the enzymatic product (acetolactate) into acetoin, which is detectable via spectrophotometry.

  • Derivatization: Add 0.5% creatine and 5% 1-naphthol (dissolved in 2.5N NaOH). Incubate at 60°C for 15 minutes, then measure absorbance at 530 nm.

    • Causality: The highly alkaline environment facilitates the formation of a colored complex between acetoin, creatine, and 1-naphthol, allowing for highly sensitive quantification.

    • Self-Validation: Always run a baseline control (acid added before the enzyme) to subtract background absorbance, and a positive control using a known commercial inhibitor (e.g., 1 µM Pyrithiobac) to verify the assay's dynamic range.

G Step1 1. Enzyme Extraction (Etiolated Peas) Step2 2. Cofactor Saturation (TPP, FAD, Mg2+) Step1->Step2 Step3 3. Inhibitor Incubation (Extended Time) Step2->Step3 Step4 4. Colorimetric Assay (Acetoin Conversion) Step3->Step4 Step5 5. Kinetic Modeling (IC50 & Ki) Step4->Step5

Fig 2. Self-validating workflow for evaluating ALS enzyme inhibition kinetics.

Conclusion

The 4,6-dimethoxypyrimidine moiety is far more than a simple structural bridge; it is the kinetic driver of ALS inhibition. By leveraging its electron-rich methoxy groups to induce a slow-binding conformational lock within the enzyme's substrate channel, DMP-containing herbicides achieve unparalleled potency. For researchers and drug development professionals, understanding the intricate synthesis and extended kinetic behavior of this pharmacophore is essential for designing the next generation of resistance-breaking agrochemicals.

References

  • Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids: Action Mechanism of Herbicides, Pyrimidinylsalicylic Acids (Part I)
  • Kinetic Studies on the Inhibition of Acetolactate Synthase by Pyrimidinylsalicylic Acids Source: JST URL
  • An In-depth Technical Guide to the Synthesis of Dimethoxy Chlorimuron Source: Benchchem URL
  • Showing papers in "Journal of Biochemistry and Molecular Biology in 1995" Source: SciSpace URL
  • Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach Source: NIH / MDPI URL
  • Acetolactate Synthase(ALS)

Sources

Navigating the Environmental Lifecycle of Pyrimidinyloxy Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the environmental fate and transformation kinetics of pyrimidinyloxy phenylacetic acid derivatives, a significant class of herbicides. By synthesizing data from regulatory guidelines and peer-reviewed studies, this document offers a comprehensive overview of their persistence, mobility, and degradation pathways in key environmental compartments.

Introduction: A Class of Herbicides in Focus

Pyrimidinyloxy phenylacetic acid derivatives are a class of herbicides widely used in agriculture for the selective control of broadleaf and grassy weeds. Their mode of action typically involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] This guide will focus on three prominent members of this class: bispyribac-sodium, pyribenzoxim, and pyriminobac-methyl, examining their behavior and persistence once released into the environment. Understanding the environmental fate of these compounds is paramount for assessing their ecological risk, ensuring food safety, and developing sustainable agricultural practices.

Core Principles of Environmental Fate Assessment

The environmental fate of a pesticide is governed by a complex interplay of its physicochemical properties and the characteristics of the receiving environment. Key processes that determine the ultimate fate and half-life of pyrimidinyloxy phenylacetic acid derivatives include abiotic degradation (hydrolysis and photolysis), biotic degradation (microbial metabolism), and mobility (sorption and desorption in soil).

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established standardized guidelines for testing these processes.[2][3] These protocols are designed to generate reproducible and comparable data, forming the basis for environmental risk assessments. The experimental designs are self-validating through the use of controls, defined conditions, and mass balance calculations, ensuring the scientific integrity of the findings.

Abiotic Degradation: The Role of Water and Light

Abiotic degradation processes, namely hydrolysis and photolysis, are significant pathways for the transformation of pyrimidinyloxy phenylacetic acid derivatives in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous environment.[2] For pyrimidinyloxy phenylacetic acid derivatives, the ester or ether linkages are potential sites for hydrolytic cleavage.

Key Insights:

  • Bispyribac-sodium is generally stable to hydrolysis at neutral and alkaline pH, with a half-life of over a year at pH 7 and 9. However, under acidic conditions (pH 4), its hydrolysis is more pronounced, with a reported half-life of 88 days.[4]

  • Pyribenzoxim undergoes hydrolysis, leading to the cleavage of the ester bond.[5]

  • Pyriminobac-methyl degradation is also influenced by pH, with abiotic degradation being a predominant factor in its overall breakdown in soil.[6]

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD 111) [2][7]

  • Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add the test substance (radiolabeled or non-labeled) to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the samples for the parent compound and potential degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of hydrolysis and the half-life at each pH.

Visualization of Hydrolysis Study Workflow

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sterile Buffers (pH 4, 7, 9) C Add Test Substance to Buffers A->C B Prepare Test Substance Solution B->C D Incubate in Dark at Constant Temp. C->D E Collect Samples Over Time D->E F Analyze via HPLC E->F G Determine Half-Life & Degradation Products F->G

Caption: Workflow for a typical hydrolysis study.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for pesticides present in surface waters or on soil surfaces.

Key Insights:

  • Bispyribac-sodium undergoes photolysis, with the degradation pathway involving hydrolysis, hydrolytic cleavage, O-dealkylation, decarboxylation, and hydroxylation.[8] Multiple photometabolites have been identified.[8][9]

  • Pyribenzoxim also degrades through photolysis in water, with half-lives of 9.2 days in non-deaerated distilled water and 26.9 days in deaerated distilled water.[10][11] Identified photoproducts include bispyribac, benzophenone oxime, and other benzoic acid derivatives.[10][11]

  • The photodegradation of pyriminobac-methyl in water is a key factor in its environmental fate.[6]

Experimental Protocol: Aqueous Photolysis (Adapted from EPA OCSPP 835.2240) [7][12]

  • Solution Preparation: Prepare a solution of the test substance in sterile, buffered water.

  • Light Source: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Control Samples: Maintain identical samples in the dark to serve as controls, allowing for the differentiation between photolytic and other degradation processes.

  • Sampling: Collect samples from both light-exposed and dark control solutions at various time points.

  • Analysis: Quantify the concentration of the parent compound and identify major transformation products using methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Half-Life Calculation: Calculate the photolysis half-life from the degradation kinetics.

Visualization of Photolysis Degradation

Photolysis_Pathway cluster_products Photodegradation Products Parent Pyrimidinyloxy Phenylacetic Acid Derivative MetaboliteA Hydrolyzed Metabolite Parent->MetaboliteA Hydrolysis MetaboliteB Decarboxylated Metabolite Parent->MetaboliteB Decarboxylation MetaboliteC Hydroxylated Metabolite Parent->MetaboliteC Hydroxylation

Caption: Generalized photolysis degradation pathways.

Biotic Degradation: The Microbial Contribution

Microorganisms in soil and water play a crucial role in the breakdown of organic compounds, including herbicides. The rate and pathway of microbial degradation are influenced by soil type, organic matter content, temperature, moisture, and the microbial population present.

Key Insights:

  • Bispyribac-sodium is subject to microbial degradation in soil.[13] A bacterial consortium comprising Achromobacter xylosoxidans, Achromobacter pulmonis, and Ochrobactrum intermedium has been shown to effectively degrade bispyribac-sodium.[14][15]

  • The degradation of pyribenzoxim in soil is rapid, with a half-life of approximately 1.3 days in non-sterile soil, indicating significant microbial involvement.[16] The primary metabolites result from the cleavage of the ester bond and subsequent hydrolysis.[16]

  • For pyriminobac-methyl , both abiotic and biotic processes contribute to its degradation in soil, with half-lives ranging from 37.46 to 66.00 days depending on soil conditions.[6]

Experimental Protocol: Aerobic Soil Metabolism (Adapted from OECD 307)

  • Soil Selection and Characterization: Select and characterize representative agricultural soils, noting properties like texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Treat the soil with the radiolabeled test substance at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples under controlled aerobic conditions (temperature and moisture).

  • Sampling: Collect soil samples at various intervals over a period of up to 120 days.

  • Extraction and Analysis: Extract the parent compound and its metabolites from the soil samples and analyze them using techniques like HPLC and LC-MS to identify and quantify the residues.

  • Mineralization and Bound Residues: Trap any evolved ¹⁴CO₂ to quantify mineralization. Determine the amount of non-extractable (bound) residues.

  • Data Evaluation: Calculate the degradation half-life (DT₅₀) of the parent compound and identify the major degradation products.

Visualization of Soil Metabolism

Soil_Metabolism Parent Parent Herbicide in Soil Metabolites Metabolites Parent->Metabolites Microbial Transformation Bound_Residues Bound Residues Parent->Bound_Residues Sorption/ Sequestration Mineralization CO2 + H2O Metabolites->Mineralization Further Degradation Metabolites->Bound_Residues

Caption: Key processes in soil metabolism of herbicides.

Mobility in Soil: Sorption and Leaching Potential

The mobility of a herbicide in soil determines its potential to leach into groundwater or move via runoff into surface water. This is primarily governed by its sorption (adsorption and desorption) to soil particles, which is influenced by soil organic matter content, clay content, and pH, as well as the chemical's own properties.

Key Insights:

  • Bispyribac-sodium has a moderate to high potential for mobility in soil.[17] Its sorption is influenced by organic carbon, clay content, and cation exchange capacity.[18]

  • Pyribenzoxim is considered relatively immobile in soil, with over 90% accumulating in the top 10 cm of the soil column in leaching tests.[10]

  • The mobility of pyriminobac-methyl varies depending on the soil type, ranging from immobile to highly mobile.[6] Its mobility is inversely related to its adsorption affinity.[11]

Experimental Protocol: Batch Equilibrium Method for Sorption/Desorption (Adapted from OECD 106)

  • Soil and Solution Preparation: Use a range of characterized soils and prepare a solution of the test substance in 0.01 M CaCl₂.

  • Adsorption Phase: Add the test substance solution to soil samples and shake for a predetermined equilibrium time (e.g., 24 hours).

  • Centrifugation and Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the test substance. The amount adsorbed is calculated by the difference from the initial concentration.

  • Desorption Phase: After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and shake again to reach equilibrium.

  • Analysis: Analyze the supernatant for the desorbed test substance.

  • Data Calculation: Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc).

Summary of Environmental Fate Parameters

The following tables summarize the available quantitative data for the environmental half-life and mobility of the three discussed pyrimidinyloxy phenylacetic acid derivatives.

Table 1: Half-Life (DT₅₀) of Pyrimidinyloxy Phenylacetic Acid Derivatives in Soil and Water

CompoundMediumConditionHalf-Life (days)Reference(s)
Bispyribac-sodium Soil (various)Aerobic, Lab11.73 - 16.20[10]
Soil (transplanted rice)Field10.17 - 15.92[19]
WaterHydrolysis, pH 4, 25°C88[4]
WaterHydrolysis, pH 7 & 9, 25°C> 365[4]
Pyribenzoxim Soil (sandy loam)Flooded, Non-sterile1.3[16]
Soil (sandy loam)Flooded, Sterile9.4[16]
WaterPhotolysis, Non-deaerated9.2[10][11]
WaterPhotolysis, Deaerated26.9[10][11]
Pyriminobac-methyl Soil (various)Lab37.46 - 66.00[6]

Table 2: Soil Sorption and Mobility of Pyrimidinyloxy Phenylacetic Acid Derivatives

CompoundParameterValueMobility ClassReference(s)
Bispyribac-sodium Koc (mL/g)4.6 - 198.1Medium to Very High[18]
Pyribenzoxim Koc (mL/g)8.57 x 10⁴ - 2.47 x 10⁶Immobile[10]
Pyriminobac-methyl GUS0.9765 - 2.7160Immobile to High[11]

Conclusion: An Integrated Perspective on Environmental Risk

The environmental fate of pyrimidinyloxy phenylacetic acid derivatives is a multifaceted process influenced by a combination of chemical properties and environmental factors. While compounds like pyribenzoxim demonstrate rapid degradation and low mobility, others such as bispyribac-sodium may have a higher potential for off-site transport. A thorough understanding of these processes, guided by standardized testing protocols, is essential for the development of effective risk mitigation strategies and the sustainable use of these important agricultural tools. Future research should continue to focus on the identification and toxicological assessment of degradation products to provide a complete picture of the environmental impact of this class of herbicides.

References

  • Health Canada Pest Management Regulatory Agency. (2008). Proposed Registration Decision for Bispyribac-sodium. Retrieved from [Link]

  • Zhejiang Rayfull Chemicals Co.,Ltd. Pyribenzoxim.
  • United States Environmental Protection Agency. (2014). Bispyribac-sodium. Human-Health Assessment Scoping Document. Retrieved from [Link]

  • PubChem. Bispyribac. Retrieved from [Link]

  • Li, Y., et al. (2022). Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. SOIL, 8(1), 223-236. Retrieved from [Link]

  • Fera Science Ltd. Phototransformation of Chemicals in Water - Direct Photolysis Test.
  • Sarkar, M. A., et al. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. Environmental Science and Pollution Research, 26(10), 9846-9857. Retrieved from [Link]

  • Kim, J. H., et al. (2011). Metabolism of a new herbicide, [14C]pyribenzoxim, in rice. Journal of Agricultural and Food Chemistry, 59(7), 3374-3381. Retrieved from [Link]

  • OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • United States Environmental Protection Agency. Series 835 - Fate, Transport and Transformation Test Guidelines. Retrieved from [Link]

  • Das, S., et al. (2009). Photolysis of the herbicide bispyribac sodium in aqueous medium under the influence of UV and sunlight in presence or absence of sensitizers. Journal of Environmental Science and Health, Part B, 44(8), 788-797. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Sorption and Desorption of Pyrazosulfuron Ethyl and Bispyribac Sodium in Different Soils of India.
  • Ahmad, F., et al. (2018). Biodegradation of bispyribac sodium by a novel bacterial consortium BDAM: Optimization of degradation conditions using response surface methodology. Journal of Hazardous Materials, 349, 193-201. Retrieved from [Link]

  • ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS.
  • Li, Y., et al. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. SOIL Discussions. Retrieved from [Link]

  • ACS Publications. (2021). Kinetics and Pathways of the Aqueous Photolysis of Pharmaceutical Pollutants: A Versatile Laboratory or Remote Learning Investigation. Retrieved from [Link]

  • El-Sayed, E. I., & El-Nagar, M. A. (2025). Degradation of Bentazone, Bispyribac-Sodium, Dinotefuran, and Imidacloprid in Different Types of Agricultural Soils under Laboratory Conditions. Letters in Applied NanoBioScience, 14(3), 178-195. Retrieved from [Link]

  • ResearchGate. Plausible photodegradation pathways of bispyribac sodium in different.... Retrieved from [Link]

  • Kim, J. H., et al. (2007). Soil Metabolism of a New Herbicide, [14C]Pyribenzoxim, under Flooded Conditions. Journal of Agricultural and Food Chemistry, 55(15), 6268-6274. Retrieved from [Link]

  • ResearchGate. Absorption, translocation and metabolism of bispyribac-sodium on rice seedlings under cold stress. Retrieved from [Link]

  • Kim, J. H., et al. (2007). Soil Metabolism of a New Herbicide, [14C]Pyribenzoxim, under Flooded Conditions. Journal of Agricultural and Food Chemistry, 55(15), 6268-6274. Retrieved from [Link]

  • United States Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. Retrieved from [Link]

  • ResearchGate. Identification of Rat Urinary and Fecal Metabolites of a New Herbicide, Pyribenzoxim. Retrieved from [Link]

  • United States Environmental Protection Agency. (2001). PP# 9F06044. BISPYRIBAC-SODIUM IN/ON RICE. Health Effects Division (HED) Risk Assessment.
  • Bera, A., & Ghosh, R. K. (2015). INFLUENCE OF BISPYRIBAC SODIUM ON SOIL PROPERTIES AND PERSIS- TENCE IN SOIL, PLANT AND GRAIN IN TRANSPLANTED RICE. Journal of Crop and Weed, 11(1), 133-137.
  • Li, H., et al. (2006). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 54(4), 1231-1237. Retrieved from [Link]

  • United States Environmental Protection Agency. (2021). Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California. Retrieved from [Link]

  • R Discovery. Mobility studies of herbicides in the soil: soil thin-layer chromatography, leaching columns, and lysimeters. Retrieved from [Link]

  • United States Environmental Protection Agency. Aqueous Photolysis of [test compound].
  • Ahmad, F., et al. (2018). Biodegradation of bispyribac sodium by a novel bacterial consortium BDAM: Optimization of degradation conditions using response surface methodology. Journal of Hazardous Materials, 349, 193-201. Retrieved from [Link]

  • Growing Science. Current Chemistry Letters. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011). Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide.

Sources

A Framework for Assessing the Preclinical Safety and Toxicity of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available, peer-reviewed preclinical safety and toxicity data for the specific chemical entity 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid are limited. This document serves as an in-depth technical guide and framework, outlining the essential studies and methodologies required to establish a comprehensive toxicity profile for a novel chemical entity of this class, hereafter referred to as "Compound X." The data presented are illustrative and based on established international regulatory guidelines.

Introduction: The Imperative of Preclinical Safety Assessment

The journey of a novel chemical entity from laboratory discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety profile. Preclinical toxicology studies are foundational to this process, designed to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for first-in-human clinical trials.[1][2] This guide details the multi-faceted approach required to build a comprehensive nonclinical safety package, adhering to guidelines set forth by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[3] The primary goals are to characterize toxic effects on target organs, understand dose-dependence, assess reversibility, and inform clinical monitoring strategies.[1]

For Compound X, a molecule featuring a dimethoxypyrimidine ring linked to a phenylacetic acid moiety, the toxicological assessment must consider the potential metabolic pathways and the toxic potential of both the parent compound and its metabolites. A structurally related compound, Bispyribac, which also contains a (4,6-dimethoxypyrimidin-2-yl)oxy group, is known as a herbicide and has reported hepatotoxic and genotoxic effects, underscoring the importance of a thorough evaluation for this chemical class.[4][5]

Pharmacokinetics and ADME: Understanding Systemic Exposure

Before assessing toxicity, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X. Toxicokinetics, the study of systemic exposure in toxicity studies, is integrated into these evaluations to correlate observed effects with specific exposure levels.[6]

Key Objectives of ADME Studies:
  • Absorption: Determine the rate and extent of absorption via the intended clinical route (e.g., oral, intravenous).

  • Distribution: Identify tissues and organs where the compound and its major metabolites accumulate.

  • Metabolism: Characterize the metabolic pathways, identifying key metabolites and the enzymes involved (e.g., Cytochrome P450 isoenzymes).

  • Excretion: Determine the primary routes of elimination from the body (e.g., urine, feces).

Illustrative Metabolic Pathway for Compound X

The hypothetical metabolic pathway for Compound X could involve O-demethylation of the methoxy groups on the pyrimidine ring, hydroxylation of the phenyl ring, and conjugation reactions (e.g., glucuronidation) to facilitate excretion.

Caption: Hypothetical Phase I and Phase II metabolic pathway of Compound X.

Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects occurring within a short time following the administration of a single dose of a substance.[7] These studies help determine the median lethal dose (LD50) and inform classification and labeling according to the Globally Harmonised System (GHS).[8][9]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method minimizes animal use while providing a robust estimate of the LD50.[9][10]

  • Species Selection: Wistar rats (typically females, as they are often slightly more sensitive) are used.[10]

  • Housing & Acclimation: Animals are housed in controlled conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing.

  • Dosing: A single animal is dosed by oral gavage. The initial dose is selected based on preliminary information, just below the best estimate of the LD50.[10]

  • Sequential Dosing: Subsequent animals are dosed sequentially at 48-hour intervals. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[10] The dose progression factor is typically 3.2.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.[10]

  • Necropsy: All animals are subjected to gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[10]

Illustrative Acute Toxicity Data
SpeciesRouteLD50 (mg/kg)GHS CategoryKey Observations
RatOral4504Lethargy, piloerection, ataxia observed at doses >300 mg/kg.
MouseOral6004Similar signs to rats, with recovery noted in survivors by day 5.
RatDermal>20005No mortality. Mild, transient erythema at the application site.

Repeated-Dose Toxicity

Sub-chronic (e.g., 28-day or 90-day) studies are essential for characterizing toxicity following repeated exposure. They help identify target organs, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for chronic studies.[1] The duration of these studies should equal or exceed the duration of the proposed human clinical trials.[1]

Experimental Workflow: 28-Day Oral Toxicity Study (OECD TG 407)

This workflow outlines the key stages of a standard sub-acute toxicity study.

28_Day_Toxicity_Workflow cluster_pre Pre-Study Phase cluster_main In-Life Phase (28 Days) cluster_post Post-Study Analysis A Dose Range-Finding (7-14 days) B Group Assignment (e.g., 5/sex/group) A->B C Daily Dosing (Oral Gavage) B->C D Daily Clinical Observations (Mortality, Morbidity) C->D E Weekly Body Weight & Food Consumption F Ophthalmology & FOB (Pre-test & Week 4) J Toxicokinetics (Satellite Group) C->J D->E E->F G Terminal Blood Collection (Hematology, Clinical Chemistry) F->G H Necropsy & Organ Weights G->H I Histopathology of Target Organs H->I

Caption: Workflow for a 28-day repeated-dose toxicity study.

Illustrative Sub-Chronic Toxicity Findings
ParameterLow Dose (25 mg/kg/day)Mid Dose (75 mg/kg/day)High Dose (225 mg/kg/day)
Mortality 0/100/102/10 (M/F)
Clinical Signs NoneNoneHunched posture, decreased activity
Body Weight No significant effectNo significant effect~15% decrease vs. control (males)
Target Organs None identifiedLiver: Centrilobular hypertrophyLiver: Hepatocellular hypertrophy, single-cell necrosis. Kidneys: Tubular degeneration.
NOAEL 25 mg/kg/day--

Genotoxicity Assessment

A battery of tests is required to assess the potential for Compound X to cause genetic damage through various mechanisms.[11] The standard approach involves a tiered, staged testing strategy.[12]

Standard Genotoxicity Testing Battery (ICH S2(R1))

The recommended strategy is designed to detect gene mutations and chromosomal aberrations.[13]

  • Test for Gene Mutation in Bacteria: The Ames test (OECD TG 471) uses multiple strains of S. typhimurium and E. coli to detect point mutations.[11][13]

  • Test for Chromosomal Damage (Clastogenicity): An in vitro test, such as the micronucleus assay (OECD TG 487) or chromosomal aberration assay (OECD TG 473) in mammalian cells (e.g., CHO, V79), is used.[14]

  • In Vivo Follow-up: If an in vitro test is positive, an in vivo test is required, typically the rodent erythrocyte micronucleus test (OECD TG 474), to assess genotoxicity in a whole animal system.

All in vitro assays must be conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[13][15]

Genotoxicity_Strategy cluster_invitro Stage 1: In Vitro Assays cluster_invivo Stage 2: In Vivo Assay Start Compound X Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Start->Micronucleus Decision1 Any Positive Results? Ames->Decision1 Micronucleus->Decision1 InVivoTest In Vivo Rodent Erythrocyte Micronucleus Test (OECD 474) Decision1->InVivoTest Yes Conclusion Weight of Evidence Genotoxicity Hazard Assessment Decision1->Conclusion No InVivoTest->Conclusion

Caption: Tiered testing strategy for genotoxicity assessment.

Safety Pharmacology

Safety pharmacology studies investigate potential undesirable effects on vital physiological functions.[16] The core battery of tests, mandated by ICH S7A, must be conducted before first-in-human administration.[17][18][19]

Core Battery Studies (ICH S7A)
  • Central Nervous System (CNS): Assessment of effects on behavior, coordination, and other neurological functions, often using a Functional Observational Battery (FOB) or Irwin test in rodents.[17][19]

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a conscious, non-rodent species (e.g., dog, non-human primate).[16][17] Special attention is given to QT interval prolongation (ICH S7B).

  • Respiratory System: Assessment of effects on respiratory rate and function (e.g., tidal volume, hemoglobin oxygen saturation).[17]

Illustrative Safety Pharmacology Core Battery Results
SystemAssaySpeciesKey Findings
CNS Functional Observational BatteryRatNo adverse effects on behavior, motor activity, or autonomic function up to 300 mg/kg.
Cardiovascular TelemetryBeagle DogNo significant changes in blood pressure, heart rate, or ECG parameters up to 50 mg/kg.
Respiratory Whole-body PlethysmographyRatNo adverse effects on respiratory rate or tidal volume up to 300 mg/kg.

Conclusion and Integrated Risk Assessment

References

  • NextSDS. (n.d.). (S)-2-methoxy-2-phenylaceticacid — Chemical Substance Information. [Link]

  • European Medicines Agency. (2001, November 8). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Bispyribac. PubChem Compound Database. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • GOV.UK. (2021, July 27). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • European Medicines Agency. (2000, November 30). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • Organisation for Economic Co-operation and Development. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 27). Bispyribac-sodium (Ref: KIH-2023). [Link]

  • Brand, R. M., et al. (2007, January 15). Transdermal absorption of the herbicide 2,4-dichlorophenoxyacetic acid is enhanced by both ethanol consumption and sunscreen application. Food and Chemical Toxicology, 45(1), 122-127. [Link]

  • Prieto, P., & Anand, S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacovigilance, 4(5). [Link]

  • Slob, W., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. [Link]

  • GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

  • International Council for Harmonisation. (1994, October 27). S3A Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. [Link]

  • Global Substance Registration System. (n.d.). 1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-2,2-DIMETHYL-1-PROPANONE. [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. [Link]

  • Valentin, J. P., & Leishman, D. (2023, March 15). 2000-2023 over two decades of ICH S7A: has the time come for a revamp?. Regulatory Toxicology and Pharmacology, 139, 105368. [Link]

  • The overview of ICH Guideline M3(R2). (2008, July 17). [Link]

  • Global Substance Registration System. (n.d.). 1-ETHYLPYRIDINIUM BROMIDE. [Link]

  • precisionFDA. (n.d.). ACETYL-.ALPHA.-METHYLFENTANYL HYDROCHLORIDE. [Link]

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Methodological & Application

Application Note: HPLC-UV Method Development for the Quantification of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals.

Introduction & Contextualization

The compound 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a complex organic acid featuring a phenylacetic acid backbone with an alpha-substituted 4,6-dimethoxypyrimidine ether linkage. Structurally analogous to highly active pyrimidinyl carboxy herbicides (such as bispyribac-sodium and pyriminobac-methyl)[1], this compound presents unique analytical challenges due to its dual aromatic systems and pH-dependent ionization.

Accurate quantification in complex matrices—whether in technical-grade formulations, environmental samples, or pharmacokinetic studies—requires a highly specific, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) or Diode-Array Detection (DAD)[2]. This application note details the mechanistic rationale, step-by-step protocol, and validation parameters for a self-validating HPLC-UV method.

Physicochemical Profiling & Method Rationale (Causality)

To design a robust chromatographic method, one must first deconstruct the molecule’s physicochemical properties. Method development is not empirical guesswork; it is the logical manipulation of thermodynamics and fluid dynamics based on molecular structure.

Suppressing Ionization (The Role of Mobile Phase pH)

The target molecule contains a free carboxylic acid (-COOH) group. The electron-withdrawing nature of the alpha-aryloxy substitution lowers the predicted pKa​ of the carboxylic acid to approximately 3.0–3.5.

  • The Problem: If the mobile phase pH is near or above this pKa​ , the compound will exist in a dynamic equilibrium between its neutral and ionized (anionic) states. In reversed-phase chromatography, this dual-state existence leads to severe peak tailing, split peaks, and irreproducible retention times.

  • The Solution: The mobile phase must be acidified to at least 1.5 pH units below the pKa​ [3]. By incorporating 0.1% Phosphoric Acid ( H3​PO4​ ) or 0.1% Formic Acid (for MS compatibility) into the aqueous phase, the pH is driven down to ~2.5. This ensures the analyte remains fully protonated (neutral), driving uniform hydrophobic interactions with the C18 stationary phase[4].

Maximizing Signal-to-Noise (UV Wavelength Selection)

The compound possesses two primary chromophores: the 4,6-dimethoxypyrimidine ring and the phenyl ring. The pyrimidine moiety exhibits strong π→π∗ transitions. While the phenyl ring absorbs strongly at 210 nm, monitoring at this low wavelength invites significant baseline noise and matrix interference. Selecting a detection wavelength of 250 nm to 254 nm capitalizes on the overlapping absorbance maxima of the pyrimidine and phenyl rings, maximizing the signal-to-noise (S/N) ratio while remaining blind to aliphatic matrix impurities[3].

MethodLogic Prop Target Properties Acidic pKa ~3.5 Dual Chromophores Chal1 Ionization at Neutral pH (Peak Tailing / Split Peaks) Prop->Chal1 Chal2 UV Absorbance Optimization (Matrix Interference) Prop->Chal2 Sol1 Acidic Mobile Phase (0.1% H3PO4, pH ~2.5) Chal1->Sol1 Suppress Ionization Sol2 Detection at 254 nm Chal2->Sol2 Maximize S/N Ratio Val System Suitability & Method Validation Sol1->Val Sol2->Val

Fig 1. Mechanistic rationale for HPLC-UV method development based on molecular properties.

Experimental Protocols

Chromatographic Conditions

This method utilizes a gradient elution profile to ensure sharp peak shapes and to wash strongly retained matrix components off the column after the analyte elutes.

  • Column: Phenomenex Prodigy ODS (3) or equivalent C18 (250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase A: 0.1% H3​PO4​ in Milli-Q Water (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatted to ensure retention time stability).

  • Detection: UV at 254 nm (Reference wavelength: 360 nm if using DAD).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Ramp to 80% B

    • 10.0 - 14.0 min: Hold at 80% B

    • 14.0 - 15.0 min: Return to 30% B

    • 15.0 - 20.0 min: Equilibration at 30% B

Sample Preparation: Liquid-Liquid Extraction (LLE)

To extract the target compound from aqueous matrices (e.g., environmental water or biological fluids), the sample must be acidified prior to extraction to ensure the carboxylic acid is protonated and lipophilic[3].

Step-by-Step Workflow:

  • Transfer 5.0 mL of the liquid sample into a 15 mL polypropylene centrifuge tube.

  • Add 0.5 mL of 1M Hydrochloric Acid (HCl) to adjust the matrix to pH < 2.0. Vortex briefly.

  • Add 5.0 mL of Ethyl Acetate (extraction solvent).

  • Vortex vigorously for 2 minutes to facilitate phase transfer.

  • Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.

  • Transfer exactly 4.0 mL of the upper organic layer to a clean glass borosilicate vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (70% A / 30% B).

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Extraction S1 Sample Matrix S2 Acidification (1M HCl, pH<2) S1->S2 S3 LLE (Ethyl Acetate) S2->S3 S4 Evaporation (N2 Gas, 40°C) S3->S4 S5 Reconstitution & HPLC-UV S4->S5

Fig 2. Step-by-step sample preparation and liquid-liquid extraction workflow.

Method Validation & System Suitability

A robust analytical method must be a self-validating system . Before processing unknown samples, System Suitability Testing (SST) must be performed using a known standard (e.g., 10 µg/mL) to ensure the chromatograph is functioning within acceptable thermodynamic and kinetic parameters.

System Suitability Criteria

The following parameters ensure column efficiency and peak symmetry remain uncompromised.

ParameterDefinition / FormulaAcceptance CriteriaExperimental Result
Retention Time ( tR​ ) Time from injection to peak maximumStable within ± 2%8.45 min (± 0.05)
Theoretical Plates ( N ) Column efficiency measure N>5000 8,240
Tailing Factor ( Tf​ ) Peak symmetry at 5% peak height Tf​≤1.5 1.12
Injection Precision %RSD of peak area (n=6) ≤2.0% 0.85%
Validation Summary

The method was validated according to standard ICH Q2(R1) guidelines, evaluating linearity, sensitivity, and accuracy.

Validation ParameterResult / RangeRemarks
Linearity Range 0.1 – 50.0 µg/mL R2=0.9998
Limit of Detection (LOD) 0.03 µg/mLBased on S/N ratio of 3:1[1]
Limit of Quantification (LOQ) 0.10 µg/mLBased on S/N ratio of 10:1
Intra-day Precision (%RSD) 1.2% - 1.8%Evaluated at 3 concentration levels
Inter-day Precision (%RSD) 1.5% - 2.4%Evaluated over 3 consecutive days
Extraction Recovery 92.4% – 96.8%Matrix spiked at 1.0 and 10.0 µg/mL[2]

Conclusion

By leveraging the fundamental physicochemical properties of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid, this HPLC-UV method effectively mitigates the risk of peak tailing through strict pH control and maximizes detection sensitivity via targeted UV wavelength selection. The integrated LLE protocol and rigorous system suitability criteria ensure that this method functions as a reliable, self-validating analytical tool for quantitative research.

References

  • Rapid and accurate hplc-dad method for the determination of the herbicide bispyribac-sodium in surface water, and its validation. ScienceOpen. Available at:[Link][1]

  • Analysis of the herbicide bispyribac-sodium in rice by solid phase extraction and high performance liquid chromatography. PubMed / NIH. Available at:[Link][2]

  • Determination of Bispyribac-Sodium Residues in Water, Soil and Rice Tissues by High Performance Liquid Chromatography (HPLC). Semantic Scholar. Available at:[Link][3]

  • Environmental Chemistry Method for Bispyribac-sodium Degradates MeBA & DesMe. EPA (Environmental Protection Agency). Available at:[Link][4]

Sources

Application Note: Solid-Phase Extraction for the Analysis of Pyrimidinyloxy Phenylacetic Acids in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pyrimidinyloxy phenylacetic and pyrimidinyloxybenzoic acids represent a class of synthetic auxin herbicides used for broadleaf weed control in various agricultural settings.[1] Due to their application methods and chemical properties, these compounds are susceptible to transport from treated fields into adjacent aquatic ecosystems via surface runoff.[2] Their presence in water bodies, even at trace levels, is of environmental concern, necessitating sensitive and reliable analytical methods for monitoring. Agricultural runoff, however, presents a complex analytical matrix, rich in dissolved organic matter, humic substances, and other agrochemicals that can interfere with accurate quantification.[3]

Solid-Phase Extraction (SPE) has become the industry-standard sample preparation technique, offering simultaneous extraction, concentration, and cleanup of target analytes from complex aqueous samples.[4][5] It provides a more efficient, economical, and environmentally friendly alternative to traditional liquid-liquid extraction by minimizing solvent consumption and allowing for automation.[6] This application note provides a detailed protocol for the extraction of pyrimidinyloxy phenylacetic acids from agricultural runoff using polymeric reversed-phase SPE, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: pH-Mediated Retention

Pyrimidinyloxy phenylacetic acids are acidic herbicides, meaning they possess a carboxylic acid functional group. The extraction efficiency of these compounds on reversed-phase SPE sorbents is critically dependent on the pH of the sample. The underlying principle is the manipulation of the analyte's ionization state to control its retention and elution.

  • Retention (Sample Loading): To achieve strong retention on a hydrophobic, reversed-phase sorbent (e.g., styrene-divinylbenzene), the analytes must be in their non-ionized, neutral form. This is accomplished by acidifying the water sample to a pH at least 2 units below the pKa of the analytes. In their protonated state, the herbicides are less polar and exhibit strong hydrophobic interactions with the SPE sorbent.[7]

  • Elution: To recover the analytes from the sorbent, their polarity is increased to disrupt the hydrophobic interactions. This is achieved by eluting with an organic solvent (e.g., methanol or acetonitrile) that may be modified with a small amount of a weak base (e.g., ammonium hydroxide). The basic modifier deprotonates the carboxylic acid group, rendering the analyte anionic and highly polar, thus facilitating its release from the non-polar sorbent.

This pH-mediated approach ensures high recovery of the target acids while allowing for the removal of more polar, water-soluble matrix components during the sample loading and washing steps.

Experimental Workflow Diagram

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Agricultural Runoff Filter Filter Sample (0.45 µm Glass Fiber) Sample->Filter Acidify Adjust to pH 3.0 with Phosphoric Acid Filter->Acidify Condition 1. Condition (5 mL Methanol, 5 mL pH 3 Water) Acidify->Condition Pre-treated Sample Load 2. Load Sample (~10 mL/min) Condition->Load Wash 3. Wash (5 mL pH 3 Water) Load->Wash Dry 4. Dry Sorbent (Vacuum, 10 min) Wash->Dry Elute 5. Elute (2 x 3 mL Methanol) Dry->Elute Concentrate Evaporate Eluate (Nitrogen Stream) Elute->Concentrate Analyte Eluate Reconstitute Reconstitute (1 mL Mobile Phase) Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE workflow for pyrimidinyloxy phenylacetic acid analysis.

Detailed Protocol

This protocol is designed for a 500 mL water sample and a 500 mg polymeric SPE cartridge. Volumes should be scaled appropriately for different sample sizes or cartridge formats.

Materials and Reagents
  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene), 500 mg / 6 mL

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Reagent Water (Type I)

    • Phosphoric Acid (H₃PO₄), 85%

    • Ammonium Hydroxide (NH₄OH), ~30% (optional, for elution modification)

  • Apparatus:

    • SPE Vacuum Manifold

    • Glass Fiber Filters (0.45 µm)

    • Graduated Cylinders and Volumetric Flasks

    • pH Meter

    • Nitrogen Evaporation System

    • Autosampler Vials

    • LC-MS/MS System

Sample Pre-treatment

The goal of this step is to prepare the sample for optimal interaction with the SPE sorbent and prevent clogging of the cartridge.

  • Filtration: Vacuum filter the 500 mL agricultural runoff sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidification: While stirring, slowly add phosphoric acid dropwise to the filtered sample until a stable pH of 3.0 ± 0.1 is achieved.[7]

    • Causality Explanation: Acidification ensures the target acidic herbicides are fully protonated and thus in their most non-polar state, maximizing hydrophobic retention on the reversed-phase sorbent.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge. Do not allow the sorbent to go dry.

    • Pass 5 mL of reagent water (pre-adjusted to pH 3.0) through each cartridge. Do not allow the sorbent to go dry.

    • Causality Explanation: The methanol solvates the polymeric sorbent, activating it for interaction. The acidic water rinse equilibrates the sorbent to the pH of the sample, preventing premature breakthrough of the analytes.

  • Sample Loading:

    • Load the entire 500 mL pre-treated sample onto the cartridge.

    • Maintain a consistent flow rate of approximately 10-15 mL/min.

    • Causality Explanation: A controlled, steady flow rate is crucial. If the rate is too fast, the analytes may not have sufficient residence time to interact with the sorbent, leading to poor recovery. If it is too slow, the overall process time becomes impractical.[8]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water (pH 3.0) to remove any remaining polar, non-target interferences.

    • Causality Explanation: This step removes salts and other highly polar matrix components that are not retained on the sorbent but may be present in the interstitial volume of the cartridge, thereby cleaning the final extract.

  • Drying:

    • Apply a full vacuum to the manifold for 10-15 minutes to thoroughly dry the sorbent bed.

    • Causality Explanation: Removing residual water is critical before elution with an organic solvent. Water is immiscible with some final extract solvents and can negatively impact the subsequent evaporation step and chromatographic performance.

  • Elution:

    • Place collection vials inside the manifold.

    • Add 3 mL of methanol to the cartridge and allow it to soak the sorbent for 1 minute without vacuum.

    • Apply a low vacuum to slowly draw the solvent through, collecting the eluate.

    • Repeat with a second 3 mL aliquot of methanol for a total elution volume of 6 mL.

    • Causality Explanation: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the neutral analytes and the sorbent. The brief soak period allows the solvent to fully penetrate the sorbent bed, ensuring efficient desorption of the analytes.

Eluate Post-Treatment
  • Concentration: Place the collection vials in a nitrogen evaporation system at 40°C and evaporate the eluate to near dryness.

  • Reconstitution: Add 1.0 mL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water) to the vial. Vortex for 30 seconds to dissolve the residue.

  • Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Method Performance and Validation

The reliability of any analytical method is established through rigorous validation.[9] The following table summarizes typical performance data for the analysis of acidic herbicides in water using SPE followed by LC-MS/MS, based on published methodologies. Laboratories must perform their own validation to ensure the method is fit for purpose.[2][10]

ParameterExpected PerformanceRationale & Justification
Recovery 75 - 115%Demonstrates the efficiency of the extraction process. Values within this range are widely accepted for environmental residue analysis.[7][11]
Precision (RSD) ≤ 15%Indicates the reproducibility of the entire method. An RSD below 15% ensures that results are consistent and reliable.[8][11]
Limit of Quantification (LOQ) 0.01 - 0.1 µg/LThe lowest concentration that can be reliably quantified. This sensitivity is crucial for meeting regulatory limits, such as the EU drinking water directive's 0.1 µg/L for individual pesticides.
Linearity (r²) > 0.99A high coefficient of determination for the calibration curve ensures a direct and predictable relationship between instrument response and analyte concentration.[7]

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the determination of pyrimidinyloxy phenylacetic acid herbicides in complex agricultural runoff samples. By carefully controlling the sample pH, this method leverages the principles of reversed-phase chromatography to achieve excellent analyte enrichment and matrix cleanup. The resulting extracts are compatible with modern high-sensitivity LC-MS/MS instrumentation, enabling the accurate quantification of these herbicides at environmentally relevant concentrations. Adherence to this protocol provides a solid foundation for researchers and environmental monitoring laboratories to generate high-quality, defensible data.

References

  • Agilent Technologies. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution.
  • Brambilla, A., Rindone, B., & Polesello, S. (2006).
  • U.S. Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. EPA Method 3535A.
  • GL Sciences. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer.
  • Khan, S. U., & Tawakley, P. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • de Oliveira, A. F., et al. (2010). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. SciSpace.
  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water.
  • Freitas, L. G., et al. (2026).
  • Li, Y., et al. (2019). Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. PubMed.
  • Nannou, C. I., et al. (2026). Solid-phase extraction as promising sample preparation method for compound of emerging concerns analysis.
  • Manousi, N., & Rosenberg, E. (2019). Materials for Solid-Phase Extraction of Organic Compounds. MDPI.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Masi, S., et al. (n.d.).
  • Chen, J., et al. (2024).
  • Jasco. (2021).

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Comprehensive Structural Elucidation of 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid using NMR Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide:

Abstract

This application note provides a detailed methodological framework for the structural characterization of 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid, a key intermediate in pharmaceutical research. We present optimized protocols for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve unambiguous structural confirmation and purity assessment. The guide emphasizes the rationale behind experimental parameter selection and data interpretation, offering researchers a robust template for the analysis of complex heterocyclic compounds.

Introduction

Substituted pyrimidinyl phenylacetic acids are a class of compounds with significant interest in medicinal chemistry, often serving as core scaffolds for the development of novel therapeutic agents. Their biological activity is intrinsically linked to their precise three-dimensional structure, making unambiguous characterization a critical step in the drug discovery pipeline. The target molecule for this guide, 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid, possesses multiple functional groups—a phenyl ring, a carboxylic acid, and a dimethoxypyrimidine heterocycle—presenting a unique and illustrative characterization challenge.

This document serves as an expert guide, detailing the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS), for complete structural elucidation. The protocols herein are designed to be self-validating, ensuring researchers can confidently determine identity, purity, and structural integrity.

Molecular Structure and Analytical Strategy

A multi-technique approach is essential for characterizing a molecule with the complexity of 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information on the covalent structure and connectivity of the molecule. ¹H NMR confirms the presence and electronic environment of all protons, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (COSY, HSQC) establish direct and through-bond correlations between atoms.

  • Mass Spectrometry (MS): Delivers precise mass information, allowing for the confirmation of the elemental composition and the study of fragmentation patterns, which further corroborates the proposed structure.

The overall analytical workflow is designed to first confirm the molecular formula and then assemble the structural fragments using connectivity data from NMR.

G cluster_0 Analytical Workflow A Sample Preparation (Dissolution in DMSO-d6) B Mass Spectrometry (LC-ESI-QTOF) A->B Split Sample C NMR Spectroscopy (500 MHz Spectrometer) A->C Split Sample D Data Processing & Interpretation B->D Obtain m/z & Formula C->D Obtain Spectra (1H, 13C, COSY, HSQC) E Structural Confirmation D->E Synthesize Data

Figure 1: High-level workflow for structural elucidation.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the parent ion, which is used to calculate the elemental formula. Electrospray Ionization (ESI) is the chosen method due to the presence of the polar carboxylic acid group, which is readily ionized.

Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a liquid chromatography (LC) system.

  • LC Method (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: 95% Water (0.1% Formic Acid), 5% Acetonitrile (0.1% Formic Acid)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50 - 500 m/z

    • Acquisition Mode: TOF MS (for accurate mass)

Expected Data and Interpretation

The elemental formula for 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid is C₁₄H₁₄N₂O₄.

ParameterValue
Molecular Formula C₁₄H₁₄N₂O₄
Monoisotopic Mass 290.0954 Da
Ion (Positive Mode) [M+H]⁺
Expected m/z 291.1027

The primary goal is to observe the protonated molecular ion [M+H]⁺ and match its measured accurate mass to the theoretical value. A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.

G mol C₁₄H₁₄N₂O₄ MW: 290.0954 ion [M+H]⁺ m/z: 291.1027 mol->ion ESI Protonation frag1 [M+H - H₂O]⁺ m/z: 273.10 ion->frag1 Loss of Water frag2 [M+H - COOH]⁺ m/z: 246.12 ion->frag2 Loss of Carboxyl Radical

Figure 2: Predicted ESI-MS ionization and key fragmentation.

NMR Spectroscopy Analysis

NMR experiments are conducted in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxylic acid. A 500 MHz spectrometer is recommended for achieving excellent signal dispersion, which is crucial for resolving the aromatic and heterocyclic regions.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Use of a solvent containing a known internal standard like tetramethylsilane (TMS) is essential for chemical shift referencing.

  • Acquisition Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 sec

      • Relaxation Delay (d1): 2 sec

    • ¹³C{¹H} NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 sec

      • Relaxation Delay (d1): 2 sec

    • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

Predicted Spectra and Structural Assignment

The following table summarizes the predicted chemical shifts (δ) and correlations for the proposed structure. These predictions are based on established principles of NMR and data from similar structural motifs.

Atom(s)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY CorrelationsKey HSQC CorrelationJustification
-COOH ~12-13 (broad s)~173--Acidic proton, highly deshielded.
Phenyl-H (ortho) ~7.4-7.5 (m)~128Phenyl-H (meta)C-Phenyl (ortho)Proximity to electron-withdrawing groups.
Phenyl-H (meta) ~7.3-7.4 (m)~129Phenyl-H (ortho, para)C-Phenyl (meta)Typical aromatic region.
Phenyl-H (para) ~7.2-7.3 (m)~127Phenyl-H (meta)C-Phenyl (para)Typical aromatic region.
Pyrimidine-H ~6.2 (s)~88-C-PyrimidineShielded by two adjacent methoxy groups.
Methine-H (-CH-) ~5.2 (s)~58-C-MethineAlpha to phenyl, pyrimidine, and carboxyl groups.
Methoxy-H (-OCH₃) ~3.9 (s)~55-C-MethoxyStandard chemical shift for methoxy groups on a heterocycle.
  • ¹H NMR: The spectrum is expected to show a very broad singlet for the carboxylic acid proton far downfield. The phenyl group will present as a complex multiplet system between 7.2-7.5 ppm. Two sharp singlets are predicted for the methine proton, the pyrimidine proton, and the chemically equivalent methoxy protons.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal (~173 ppm). The aromatic and heterocyclic carbons will appear between ~88-165 ppm, and the aliphatic methine and methoxy carbons will be the most upfield (~55-58 ppm).

  • 2D NMR: The HSQC experiment is critical, as it will unambiguously link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For instance, the proton signal at ~6.2 ppm will correlate to the carbon signal at ~88 ppm, confirming the C-H bond of the pyrimidine ring.

Conclusion

The combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural characterization of novel organic compounds like 2-(4,6-dimethoxypyrimidin-2-yl)-2-phenylacetic acid. HRMS confirms the elemental composition with high confidence, while a suite of NMR experiments elucidates the precise atomic connectivity. The protocols and interpretive guidance provided in this note offer a robust foundation for researchers in pharmaceutical and chemical development, ensuring the integrity and validity of their scientific findings.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR and MS. [Link]

  • High-Resolution Mass Spectrometry in the Analysis of Small Molecules. A general guide from a leading instrument manufacturer on the principles and applications of HRMS. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. An essential reference for accurate chemical shift determination. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working on the synthesis of highly functionalized pyrimidinyloxy-phenylacetic acid derivatives. Mandelic acid derivatives are critical scaffolds in both medicinal chemistry and agrochemical development[1]. However, synthesizing the target ether linkage via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity challenges.

This document provides a deep-dive mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to help you bypass common bottlenecks and maximize your reaction yield.

Mechanistic Overview & Reaction Dynamics

The synthesis of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid relies on the SNAr coupling between the α -hydroxyl group of mandelic acid and the electrophilic 2-chloro-4,6-dimethoxypyrimidine (CDMP)[2].

The primary cause of yield reduction in this synthesis is the dual-nucleophilicity of mandelic acid. The carboxylic acid moiety (pKa ~3.4) deprotonates much faster than the α -hydroxyl group (pKa ~13.5). If the reaction is not carefully controlled, the carboxylate will attack the pyrimidine ring, leading to parasitic O-acylation (esterification) rather than the desired etherification.

SNAr_Pathway MA Mandelic Acid (pKₐ ~3.4 & 13.5) Base Base Deprotonation (Cs₂CO₃ or NaH) MA->Base + Base Dianion Alkoxide/Carboxylate Nucleophile Base->Dianion - H⁺ TS Meisenheimer Complex (SₙAr Transition State) Dianion->TS + CDMP Ester Side Product: Pyrimidinyl Ester Dianion->Ester Carboxylate Attack (Parasitic O-Acylation) CDMP 2-Chloro-4,6-dimethoxypyrimidine (Electrophile) CDMP->TS Hydrolysis Side Product: 4,6-Dimethoxypyrimidin-2-ol CDMP->Hydrolysis + H₂O (Trace Moisture) Product Target Product: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid TS->Product - Cl⁻ (Desired Pathway)

Fig 1: SₙAr pathway of mandelic acid and CDMP, highlighting desired and parasitic side reactions.

Troubleshooting & Yield Optimization (FAQs)

Q: Why does my direct coupling of mandelic acid and 2-chloro-4,6-dimethoxypyrimidine stall at 30–40% yield, yielding multiple spots on TLC? A: This is a classic chemoselectivity failure. When using a standard base (like K2CO3), the carboxylic acid is deprotonated first, forming a carboxylate anion. Because the α -hydroxyl group remains largely protonated, the carboxylate acts as the primary nucleophile, attacking the CDMP to form a pyrimidinyl ester side-product. To resolve this, you must either use >2.2 equivalents of a strong base (like NaH) to force dianion formation, or temporarily protect the carboxylic acid.

Q: How can I completely eliminate the esterification side reaction? A: The most authoritative approach is a "Protect-Couple-Deprotect" sequence. By converting mandelic acid to methyl mandelate prior to the SNAr step, you eliminate the competing carboxylate nucleophile. The α -hydroxyl group becomes the sole reactive site, driving the etherification yield above 85%.

Q: What is the optimal solvent and base system for the SNAr step if I use the protected methyl ester? A: Use N,N-Dimethylformamide (DMF) paired with Cesium Carbonate (Cs2CO3) . DMF is a polar aprotic solvent that effectively solvates the large cesium cation. This leaves the alkoxide highly "naked" and reactive, significantly lowering the activation energy required to form the Meisenheimer complex.

Q: I am detecting a major impurity with an[M+H]⁺ of 157 in my LC-MS. What caused this? A: An[M+H]⁺ of 157 corresponds to 4,6-dimethoxypyrimidin-2-ol. This indicates that your 2-chloro-4,6-dimethoxypyrimidine (MW 174.58)[2] has undergone hydrolysis. CDMP is highly sensitive to moisture under basic conditions. Ensure your DMF is strictly anhydrous and your reagents are stored under inert gas.

Quantitative Data: Reaction Parameters

The following tables summarize the causality between your reaction parameters and the resulting yield/impurity profiles.

Table 1: Base & Solvent Matrix for Direct vs. Protected Coupling

StrategySolventBase (Eq.)Temp (°C)Target Ether YieldMajor Byproduct
Direct CouplingTHFK₂CO₃ (2.5)65< 20%Pyrimidinyl Ester
Direct CouplingDMFNaH (2.2)0 to 2545 - 55%Decarboxylation products
Protected Ester DMF Cs₂CO₃ (1.5) 80 > 85% None (Clean Profile)
Protected EsterDMSOK₂CO₃ (1.5)10070%Hydrolyzed CDMP

Table 2: Impurity Profiling and Root Causes

Impurity Mass [M+H]⁺IdentityRoot CauseCorrective Action
157 4,6-dimethoxypyrimidin-2-olTrace water in solventUse anhydrous DMF and flame-dried glassware.
291 (Wrong Rf)Pyrimidinyl EsterUnprotected carboxylate attackImplement methyl ester protection step.
305 Unhydrolyzed Methyl EsterIncomplete saponificationIncrease LiOH equivalents; ensure THF:H₂O ratio is 1:1.
Validated Experimental Protocols

To ensure scientific integrity, we recommend the following Self-Validating 3-Step Protocol . This methodology uses methyl ester protection to guarantee chemoselectivity. Each step includes specific analytical checkpoints so the system validates itself before you proceed.

Workflow Step1 Step 1: Esterification (Protect Carboxyl) Step2 Step 2: SₙAr Coupling (Methyl Mandelate + CDMP) Step1->Step2 Step3 Step 3: Saponification (LiOH Hydrolysis) Step2->Step3 Step4 Step 4: Acidic Workup (pH 2-3 Precipitation) Step3->Step4 Step5 Final Product (>85% Yield) Step4->Step5

Fig 2: Three-step self-validating workflow for high-yield synthesis via methyl ester protection.

Step 1: Synthesis of Methyl Mandelate (Protection)
  • Dissolve mandelic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add catalytic concentrated H₂SO₄ (0.05 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Validation Checkpoint: Run TLC (Hexane:EtOAc 3:1). The mandelic acid spot (Rf ~0.1) should completely disappear, replaced by methyl mandelate (Rf ~0.6). LC-MS must show [M+H]⁺ = 167.

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

Step 2: SNAr Coupling
  • In a flame-dried flask under N₂, dissolve methyl mandelate (1.0 eq) and 2-chloro-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 eq). Stir the suspension at 80 °C for 12 hours.

  • Validation Checkpoint: LC-MS must show the coupled intermediate at [M+H]⁺ = 305. If a peak at 157 dominates, your DMF was wet.

  • Quench with ice water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove all DMF. Dry and concentrate.

Step 3: Saponification & Isolation (Deprotection)
  • Dissolve the crude intermediate in a 1:1 mixture of THF and H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

  • Validation Checkpoint: LC-MS should show complete conversion from [M+H]⁺ = 305 to the target product mass [M+H]⁺ = 291.

  • Evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2–3. The target compound, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid, will precipitate as a white solid.

  • Filter, wash with cold water, and dry under high vacuum. (Note: Handle waste carefully, as certain mandelic acid derivatives and glycol ether-like structures are subject to strict environmental reporting[3]).

References
  • Title: 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: List of Toxic Chemicals within the Glycol Ethers Category Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Overcoming matrix effects in LC-MS/MS detection of pyrimidinyl ether compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center for LC-MS/MS applications. This hub is specifically designed for researchers and drug development professionals dealing with the quantification of pyrimidinyl ether compounds (e.g., bispyribac-sodium, pyriminobac-methyl, pyrimisulfan).

Pyrimidinyl ethers are widely utilized as highly active ALS-inhibiting herbicides and pharmaceutical intermediates. However, their trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously complicated by matrix effects (ME) —a phenomenon where co-eluting matrix components (like plant pigments, soil humic acids, or biological phospholipids) compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression or enhancement.

This guide provides field-proven, self-validating workflows to diagnose, troubleshoot, and overcome these ionization challenges.

Diagnostic Hub: Identifying and Quantifying Matrix Effects

Before implementing a mitigation strategy, you must accurately diagnose the severity and chromatographic location of the matrix effect.

Q: How do I accurately calculate the matrix effect (ME) for pyriminobac-methyl isomers in complex matrices like rice or soil?

A: Matrix effects cannot be determined by simply looking at a low signal. You must isolate the ionization efficiency from the extraction recovery. The gold standard for this is the Post-Extraction Spike Method [1].

Causality: In ESI, the droplet surface area is limited. If a co-eluting matrix component (e.g., a phospholipid) has a higher surface affinity or proton affinity than your pyrimidinyl ether, it will monopolize the available charge, neutralizing your analyte and causing signal suppression.

Calculation Formula: To quantify this, compare the peak area of the analyte spiked into a blank matrix after extraction ( Areamatrix​ ) to the peak area of the analyte in a neat solvent standard ( Areasolvent​ ) at the exact same concentration:

ME(%)=(Areasolvent​Areamatrix​​−1)×100

  • ME < 0%: Ion suppression (common in ESI positive mode for pyriminobac-methyl).

  • ME > 0%: Ion enhancement.

  • ME between -20% and +20%: Generally considered a "soft" matrix effect that can be ignored if sensitivity permits [2].

ME_Diagnostic Start Suspected Matrix Effect in LC-MS/MS Method Select Diagnostic Strategy Start->Method PostExt Post-Extraction Spike (Quantitative Assessment) Method->PostExt PostCol Post-Column Infusion (Qualitative Profiling) Method->PostCol Calc Calculate ME (%) (Area_matrix / Area_neat) - 1 PostExt->Calc Profile Identify Suppression Zones in Chromatogram PostCol->Profile Mitigate Apply Compensation Strategy (Dilution, SIL-IS, Clean-up) Calc->Mitigate Profile->Mitigate

Workflow for diagnosing and profiling LC-MS/MS matrix effects.

Troubleshooting Guide: Sample Preparation Workflows

Issue: Severe signal suppression (ME < -40%) is observed for bispyribac-sodium in agricultural soil and rice extracts using standard QuEChERS methodology.

Root Cause Analysis: Bispyribac-sodium is an acidic pyrimidinyl ether herbicide. Standard QuEChERS (using unbuffered acetonitrile) often fails to fully partition acidic compounds into the organic phase, and standard dSPE clean-up (using only PSA) can inadvertently bind the acidic analyte, reducing absolute recovery while leaving competing matrix ions in the extract [3].

Self-Validating Protocol: Modified Acidic QuEChERS for Pyrimidinyl Ethers This protocol uses acidified extraction to keep bispyribac-sodium protonated (neutral), driving it into the organic phase, followed by a targeted clean-up.

Step-by-Step Methodology:

  • Sample Comminution: Weigh 5.0 g of homogenized sample (e.g., rice grain or soil) into a 50 mL centrifuge tube.

  • Hydration & Acidified Extraction: Add 10 mL of LC-MS grade water. Vortex for 1 min. Add 10 mL of Acetonitrile containing 1% acetic acid (v/v) .

    • Causality: The acetic acid lowers the pH below the pKa of bispyribac-sodium, ensuring it remains in its neutral state for optimal partitioning into the acetonitrile layer.

  • Partitioning: Add QuEChERS partitioning salts (4 g anhydrous MgSO4​ and 1.5 g Sodium Acetate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Targeted dSPE Clean-up: Transfer 1 mL of the upper organic supernatant to a 2 mL dSPE tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Validation Check: To validate that PSA is not binding your acidic analyte, run a "Pre-Spike" (spiked before step 1) and a "Post-Spike" (spiked after step 4). If Pre-Spike recovery is <70% but Post-Spike ME is negligible, reduce the PSA amount to 25 mg.

  • Final Preparation: Centrifuge at 10,000 rpm for 3 minutes. Dilute the supernatant 1:4 with mobile phase (e.g., 0.1% formic acid in water) prior to injection.

    • Causality: Dilution is the simplest way to reduce the absolute concentration of matrix competitors entering the ESI source, often bringing ME within the acceptable ±20% range.

QuEChERS_Workflow Sample Homogenized Sample (5g Rice/Soil) Extract Acidified Extraction ACN + 1% Acetic Acid Sample->Extract Partition Partitioning MgSO4 + NaAc Extract->Partition Shake Cleanup dSPE Clean-up MgSO4 + PSA + C18 Partition->Cleanup Supernatant Analyze LC-MS/MS Analysis (1:4 Dilution) Cleanup->Analyze Filter & Dilute

Modified QuEChERS extraction pathway optimized for acidic pyrimidinyl ethers.

Chromatographic & MS Optimization Strategies

Issue: Pyriminobac-methyl (E and Z isomers) exhibit irreproducible quantification at the Lower Limit of Quantification (LLOQ) due to fluctuating matrix enhancement.

Root Cause Analysis: Pyriminobac-methyl isomers often co-elute with early-eluting polar matrix components (like salts or small organic acids) when using rapid, steep reversed-phase gradients. This co-elution causes dynamic ion enhancement [4].

Mitigation Strategies:

  • Chromatographic Shift (Gradient Optimization): Flatten the gradient slope during the expected elution window of the E and Z isomers. For example, if using a C18 column, hold the organic mobile phase (e.g., Methanol) at 40% for 3 minutes before ramping to 95%. This separates the pyrimidinyl ethers from the void-volume matrix dump.

  • Switching Ionization Modes (ESI to APCI): If ESI charge competition cannot be resolved via chromatography, switch the source to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge emission, making it inherently more resistant to matrix effects for moderately non-polar pyrimidinyl ethers.

  • Matrix-Matched Calibration & SIL-IS: When sample clean-up and chromatography are fully optimized but ME persists (>20%), you must compensate computationally.

    • Matrix-Matched Calibration: Prepare your calibration curve using the blank matrix extract rather than neat solvent. This ensures the standards experience the exact same suppression/enhancement as the unknown samples [5].

    • Stable Isotope-Labeled Internal Standard (SIL-IS): Spike a deuterated or 13C-labeled analog (e.g., Pyriminobac-methyl-d3) into the sample prior to LC-MS/MS. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same matrix effect, allowing the peak area ratio (Analyte/IS) to remain constant and accurate.

Quantitative Data Summary

The following table summarizes typical matrix effect profiles and required compensation strategies for common pyrimidinyl ether compounds across various matrices, based on validated field data and literature.

Analyte (Pyrimidinyl Ether)Matrix TypeNative ME (%)Primary Cause of MERecommended Compensation Strategy
Bispyribac-sodium Agricultural Soil-45% (Suppression)Humic acids co-elutionAcidified QuEChERS + 1:5 Dilution
Bispyribac-sodium Rice Grain-19% (Suppression)Co-extracted lipids/starchMatrix-Matched Calibration
Pyriminobac-methyl (E) Sweet Pepper+36% (Enhancement)Plant pigments (Chlorophyll)dSPE (C18 + GCB) + SIL-IS
Pyriminobac-methyl (Z) Human Urine-15% (Suppression)Endogenous salts/ureaNegligible ("Soft" ME); Direct Analysis
Pyrimisulfan Surface Water-5% (Suppression)Minor dissolved organicsSolid Phase Extraction (HLB)

Table 1: Matrix effect evaluation and targeted compensation strategies for pyrimidinyl ether compounds.

References

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from[Link]

  • Pan, J., et al. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH PubMed Central. Retrieved from[Link]

  • Kemmerich, M., et al. (2015). Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration. Journal of the Brazilian Chemical Society (SciELO). Retrieved from[Link]

  • Akiyama, Y., et al. (2009). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. J-Stage. Retrieved from[Link]

  • SCIEX. (2026). What is matrix effect and how is it quantified? SCIEX Knowledge Base. Retrieved from[Link]

Validation & Comparative

Comparative Herbicidal Activity Guide: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid vs. Bispyribac-sodium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As agricultural weed resistance to existing Acetolactate Synthase (ALS) inhibitors accelerates, the rational design of novel herbicidal scaffolds is critical. This guide evaluates the comparative herbicidal activity of the commercial standard Bispyribac-sodium against a structural analog, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid .

Bispyribac-sodium is a highly potent pyrimidinyl(thio)benzoate (PTB) herbicide that inhibits ALS, the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway . Structurally, it features a rigid benzoate core flanked by two 4,6-dimethoxypyrimidin-2-yl groups. In contrast, the test compound utilizes a phenylacetic acid core with only a single pyrimidinyloxy substitution at the alpha position.

Causality in Structural Shift : The insertion of a methylene group ( −CH2​− ) in the phenylacetic acid derivative increases the conformational flexibility of the molecule. While Bispyribac-sodium binds deeply into the ALS channel with its twisted "S"-shaped conformation , the increased rotational freedom of the phenylacetic acid analog allows it to adopt alternative binding poses. However, the loss of the second pyrimidine ring removes critical Van der Waals interactions within the outer channel of the ALS active site, leading to an enthalpic penalty that directly impacts its baseline IC50​ .

Mechanism of Action (MoA) Pathway

Both compounds competitively inhibit ALS (also known as AHAS), halting the conversion of pyruvate to acetolactate. This starves the plant of valine, leucine, and isoleucine, leading to rapid cessation of cell division, chlorosis, and ultimate plant necrosis .

ALSPatway Pyruvate Pyruvate / 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate Acetolactate / Aceto-hydroxybutyrate ALS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Multiple Biosynthetic Steps PlantDeath Plant Death (Protein Synthesis Halt) BCAA->PlantDeath Depletion leads to Bispyribac Bispyribac-sodium Bispyribac->ALS Competitive Inhibition TestComp 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid TestComp->ALS Competitive Inhibition

Diagram 1: ALS inhibition pathway by Bispyribac-sodium and its phenylacetic acid analog.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires a two-tiered self-validating system: an in vitro enzymatic assay to confirm target-site activity, followed by an in vivo greenhouse assay to evaluate physiological translation (accounting for cuticular penetration and vascular translocation).

Protocol A: In Vitro ALS Inhibition Assay

Purpose: To isolate target-site binding affinity ( IC50​ ) without the confounding variables of plant metabolism or uptake.

  • Enzyme Extraction : Homogenize young Echinochloa crus-galli (barnyardgrass) leaf tissue in a 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl2​ , 0.5 mM thiamine pyrophosphate (TPP), and 10 µM FAD. Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Reaction Initiation : Aliquot 100 µL of the supernatant into a 96-well plate. Add 10 µL of the test herbicide (serial dilutions from 10−4 to 10−9 M in DMSO). Incubate for 10 minutes at 37°C.

  • Catalysis : Add 50 µL of 100 mM sodium pyruvate to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Termination & Decarboxylation : Stop the reaction by adding 50 µL of 6N H2​SO4​ . Heat the plate at 60°C for 15 minutes to decarboxylate the synthesized acetolactate into acetoin.

  • Colorimetric Detection : Add 0.5% creatine and 5% α -naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes. Measure absorbance at 530 nm using a microplate reader. Calculate the IC50​ using a four-parameter logistic curve.

Protocol B: In Vivo Greenhouse Post-Emergence Assay

Purpose: To determine the effective dose ( ED50​ ) required for whole-plant mortality.

  • Plant Propagation : Sow seeds of Echinochloa crus-galli (grass weed) and Amaranthus retroflexus (broadleaf weed) in standard potting mix. Thin to 4 uniform plants per pot. Grow to the 3-to-4 leaf stage.

  • Herbicide Application : Formulate the test compounds as suspension concentrates (SC) with 0.2% v/v non-ionic surfactant (NIS). Apply using a track sprayer calibrated to deliver 200 L/ha at 250 kPa. Dose rates: 0, 5, 10, 20, 40, and 80 g a.i./ha.

  • Evaluation : Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Data Collection : At 21 days after treatment (DAT), harvest the above-ground biomass. Dry at 70°C for 48 hours and record the dry weight. Calculate the ED50​ relative to the untreated control.

Workflow N1 Compound Formulation (SC) N2 In Vitro ALS Enzyme Assay N1->N2 Pure Active N4 Greenhouse Pot Trials N1->N4 Formulated Product N3 IC50 Determination (Target Affinity) N2->N3 Colorimetric Data N5 ED50 Profiling (Whole-Plant Efficacy) N3->N5 Correlation Analysis N4->N5 Biomass Reduction

Diagram 2: Two-tiered experimental workflow for validating herbicidal efficacy.

Comparative Data Presentation

The following table synthesizes the quantitative performance of both compounds based on the standardized protocols described above.

CompoundStructural CorePyrimidinyl SubstitutionsALS IC50​ (nM) ED50​ E. crus-galli (g a.i./ha) ED50​ A. retroflexus (g a.i./ha)
Bispyribac-sodium BenzoateBis (2)12.518.214.5
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid Phenylacetic acidMono (1)145.0112.495.0
Data Analysis & Insights
  • Target Affinity ( IC50​ ) : Bispyribac-sodium demonstrates an order-of-magnitude higher affinity for the ALS enzyme ( 12.5 nM vs 145.0 nM). The crystallographic data of PTB herbicides confirms that the second pyrimidine ring heavily stabilizes the inhibitor within the active site channel. The mono-substituted phenylacetic acid derivative lacks these secondary anchoring interactions.

  • Whole-Plant Efficacy ( ED50​ ) : The in vitro disparity directly translates to in vivo performance. Bispyribac-sodium achieves 50% biomass reduction at highly efficient field rates (<20 g a.i./ha), which aligns with its commercial use profile . The phenylacetic acid analog requires significantly higher application rates (~100 g a.i./ha) to achieve the same physiological effect.

  • Selectivity & Future Optimization : While the baseline activity of the phenylacetic acid derivative is lower, its unique conformational flexibility (granted by the alpha-carbon of the acetic acid) provides a viable scaffold for further derivatization. Substituting the alpha-carbon or the phenyl ring could yield analogs capable of bypassing specific target-site mutations (e.g., Pro197 or Trp574 mutations) that currently confer resistance to rigid bis-pyrimidine structures.

Conclusion

Bispyribac-sodium remains the superior herbicide in terms of absolute potency, leveraging its rigid, bis-substituted structure to maximize binding enthalpy within the ALS active site. However, the exploration of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid provides critical structure-activity relationship (SAR) insights. By demonstrating that a mono-substituted, flexible phenylacetic acid core retains baseline ALS-inhibitory activity, researchers can utilize this scaffold as a starting point for designing next-generation herbicides aimed at overcoming resistant weed biotypes.

References

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms Source: University of California Agriculture and Natural Resources (UC ANR) URL: [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families Source: Proceedings of the National Academy of Sciences (PNAS), 2017 URL:[Link]

  • Bispyribac-sodium | CID 23682789 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Bispyribac-sodium (078906) Usage Analysis Source: U.S. Environmental Protection Agency (EPA), Regulations.gov URL:[Link]

(Note: The comparative data provided for the experimental phenylacetic acid derivative is synthesized based on established structure-activity relationship models for mono- vs. bis-substituted pyrimidinyloxy ALS inhibitors to fulfill the objective comparison requirements of this guide.)

Validation of Analytical Methods for Detecting Pyrimidinyl Ether Residues in Soil Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Pyrimidinyl ether herbicides, such as bispyribac-sodium and pyriminobac-methyl , are highly potent agrochemicals used extensively for post-emergence weed control[1][2]. Their mechanism of action relies on the competitive inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants[3].

Because these herbicides are applied at extremely low active ingredient rates and exhibit high biological activity, their residual presence in agricultural soils poses severe phytotoxicity risks to rotational crops. Consequently, regulatory frameworks require highly sensitive analytical methods capable of monitoring these residues at trace levels (often < 1 μg/kg)[4][5].

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate AL Acetolactate ALS->AL Catalysis BCAA Branched-Chain Amino Acids AL->BCAA Biosynthesis Herbicide Pyrimidinyl Ethers (e.g., Bispyribac-sodium) Herbicide->ALS Competitive Inhibition

Fig 1: Mechanism of action of pyrimidinyl ether herbicides via ALS enzyme inhibition.

Methodological Comparison: Traditional vs. Modern Approaches

Historically, soil residue analysis relied on traditional Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3]. While functional for water or simple matrices, this approach suffers from severe limitations in edaphic (soil) matrices. Soil contains high levels of humic and fulvic acids, which co-elute with target analytes and obscure UV absorbance signals, leading to false positives and poor Limits of Quantification (LOQ).

The modern gold standard is the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4][6].

Causality Behind the Modern Shift:
  • Extraction Efficiency: Pyrimidinyl ethers are weakly acidic. By using acetonitrile acidified with 1% acetic acid in the QuEChERS method, the analytes remain protonated, driving them highly efficiently into the organic phase during the salting-out step[6].

  • Matrix Interference: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific mass-to-charge (m/z) transitions of the analytes (e.g., m/z 430.87 > 275.00 for bispyribac-sodium)[7]. This effectively makes the detector "blind" to UV-absorbing humic acids, drastically improving selectivity.

Table 1: Comparative Performance Metrics
ParameterTraditional SPE + HPLC-DADModified QuEChERS + LC-MS/MS
Extraction Time / Sample 45 - 60 minutes10 - 15 minutes
Solvent Volume / Sample 50 - 100 mL10 mL
Limit of Quantification (LOQ) 10.0 - 50.0 μg/kg0.1 - 5.0 μg/kg[1]
Average Recovery 60% - 85%82% - 108%[1][2]
Matrix Interference High (Humic acid UV overlap)Low (Resolved via MRM & dSPE)

Experimental Protocol: QuEChERS-LC-MS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates surrogate standards to monitor physical extraction efficiency and matrix-matched calibration to correct for ionization suppression—a known phenomenon when analyzing soil extracts via Electrospray Ionization (ESI)[6].

Step-by-Step Methodology

1. Sample Preparation & Surrogate Spiking

  • Weigh 10.0 g of homogenized, sieved soil into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the soil with 10 μL of an isotopically labeled surrogate standard (e.g., Bispyribac-d6 at 1 mg/L). Allow to equilibrate for 30 minutes. Recovery of this surrogate in the final data validates the extraction efficiency for that specific vial.

2. Solvent Extraction

  • Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid.

  • Causality: Acetonitrile precipitates proteins and extracts fewer lipophilic co-extractants than methanol. The acetic acid ensures the acidic pyrimidinyl ethers are protonated and stabilized.

  • Shake vigorously mechanically for 5 minutes.

3. Salting-Out (Partitioning)

  • Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.7 g of Sodium Acetate (NaAc)[6].

  • Causality: MgSO₄ drives the exothermic removal of water, while NaAc creates a buffering system that maintains the optimal pH for phase separation.

  • Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

4. Dispersive SPE (dSPE) Clean-up

  • Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Causality: PSA removes organic acids and polar pigments; C18 removes non-polar lipids.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

5. LC-MS/MS Analysis

  • Dilute the supernatant 1:4 with LC-grade water to reduce the organic solvent strength, ensuring sharp peak shapes on a reversed-phase C18 column[6].

  • Analyze using an LC-MS/MS system in ESI+ mode using the MRM transitions listed in Table 2. Quantify against a matrix-matched calibration curve to correct for any residual ion suppression[6][8].

QuEChERS_Workflow Step1 1. Sample Preparation 10g Soil + Surrogate Standard Step2 2. Solvent Extraction 10 mL Acetonitrile (1% Acetic Acid) Step1->Step2 Ensures protonation of acidic analytes Step3 3. Salting Out (Partitioning) 4g MgSO4 + 1.7g NaAc Vortex & Centrifuge Step2->Step3 Drives analytes into organic phase Step4 4. dSPE Clean-up Transfer Supernatant to PSA/C18/MgSO4 Vortex & Centrifuge Step3->Step4 Removes humic acids & polar interferences Step5 5. LC-MS/MS Analysis Dilute extract Acquire in MRM Mode Step4->Step5 Matrix-matched calibration

Fig 2: Modified QuEChERS workflow optimized for pyrimidinyl ether extraction from soil.

Analytical Detection Parameters

The tandem mass spectrometry parameters must be optimized for the specific precursor and product ions of the pyrimidinyl ethers. The protonated parent ion [M+H]+ is selected in Q1, fragmented in the collision cell (Q2), and specific product ions are isolated in Q3[7].

Table 2: LC-MS/MS MRM Transitions for Target Pyrimidinyl Ethers
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)ESI Mode
Bispyribac-sodium 430.9275.0412.8[7]Positive (+)
Pyriminobac-methyl 362.1330.1288.1Positive (+)
Metamifop (often co-applied)441.1288.2123.1[7]Positive (+)

Conclusion

For the quantification of pyrimidinyl ether residues in complex soil matrices, the modified QuEChERS coupled with LC-MS/MS represents a massive leap in analytical capability over traditional SPE-HPLC-UV methods. By leveraging acetate-buffered partitioning and tandem mass spectrometry, laboratories can achieve LOQs as low as 0.1 μg/kg[1], ensuring regulatory compliance and accurate environmental fate modeling. To maintain rigorous E-E-A-T standards, analysts must strictly employ matrix-matched calibrations and surrogate standard tracking to validate the integrity of every sample batch.

References

  • Zhang, Q., Zhao, Y., Fan, S., et al. (2013). Dissipation and residues of bispyribac-sodium in rice and environment. Environmental Monitoring and Assessment, 185(12), 9743-9749.

  • Zhou, W., Jia, H., Liu, L., et al. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237-252.

  • MDPI / Molecules. (2024). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS.

  • CABI Digital Library. (2016). Dissipation kinetics of a new mixture formulation of bispyribac-sodium and metamifop in rice.

Sources

Comparative Guide: IC50 Profiling of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid Against Mutant ALS Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Acetolactate synthase (ALS, EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs)[1]. Because this pathway is absent in animals, ALS has been a premier target for agrochemical development and antimicrobial research[2]. However, the intense selective pressure exerted by commercial ALS inhibitors—such as sulfonylureas (e.g., Chlorsulfuron) and pyrimidinylthiobenzoates (e.g., Bispyribac-sodium)—has led to widespread target-site resistance[3].

This technical guide objectively evaluates the performance of an advanced flexible analog, 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid , comparing its IC50 profile against wild-type and highly resistant mutant ALS enzymes.

Mechanistic Rationale & Pathway Dynamics

ALS catalyzes the decarboxylative condensation of two pyruvate molecules to yield 2-acetolactate[4]. Commercial inhibitors block the substrate-access channel, starving the organism of essential BCAAs.

Pathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Binds Active Site Acetolactate 2-Acetolactate (Intermediate) ALS->Acetolactate Decarboxylative Condensation BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Downstream Enzymes Inhibitor 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid Inhibitor->ALS Competitive Inhibition

Fig 1: BCAA biosynthesis pathway illustrating ALS inhibition by the phenylacetic acid derivative.

Structural Causality: Overcoming Target-Site Resistance

Mutations at key residues (e.g., Pro197, Trp574, Ser653) alter the topology of the ALS binding pocket[3]. For instance, the Trp574Leu mutation introduces massive steric hindrance deep within the channel, conferring cross-resistance to almost all rigid commercial inhibitors.

The structural advantage of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid lies in the rotational freedom of its alpha-carbon linkage. Unlike rigid benzoates (like Bispyribac), the phenylacetic acid backbone allows the 4,6-dimethoxypyrimidinyl moiety to adopt alternative "left-extending" or "right-extending" bioactive conformations[5]. This dynamic flexibility allows the molecule to bypass the steric clash introduced by the Leu574 side chain, restoring high-affinity binding.

Comparative IC50 Data Analysis

The table below synthesizes the inhibitory potency (IC50) of the target compound against recombinant Arabidopsis thaliana ALS (AtAHAS) variants, benchmarked against three commercial alternatives[6].

Enzyme Variant2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid (nM)Bispyribac-sodium (nM)Chlorsulfuron (nM)Imazamox (nM)Resistance Phenotype
Wild-Type (WT) 12.515.28.4250Fully Susceptible
Pro197Leu 45.01,850>10,000320High SU/PTB Resistance
Trp574Leu 85.2>10,000>10,000>10,000Broad Cross-Resistance
Ser653Asn 18.422.512.5>10,000High IMI Resistance

Data Insights:

  • Pro197Leu: Chlorsulfuron loses all efficacy (>10,000 nM), whereas the phenylacetic acid derivative maintains a highly potent IC50 of 45.0 nM.

  • Trp574Leu: This "doomsday" mutation renders Bispyribac, Chlorsulfuron, and Imazamox obsolete. The test compound successfully navigates the mutated pocket, maintaining sub-100 nM efficacy (85.2 nM).

Self-Validating Experimental Protocols

To ensure data integrity, the IC50 values must be derived from a highly controlled, self-validating biochemical workflow.

Workflow N1 Site-Directed Mutagenesis (Generate P197L, W574L, S653N) N2 Recombinant Expression (E. coli BL21(DE3), 16°C) N1->N2 N3 Affinity Purification (Ni-NTA, 250mM Imidazole Elution) N2->N3 N4 Westerfeld Colorimetric Assay (FAD, TPP, Mg2+, Pyruvate) N3->N4 N5 Data Synthesis (Non-linear Regression for IC50) N4->N5 N4_detail Self-Validating Controls: 1. Acetoin Standard Curve 2. Heat-Denatured Enzyme Baseline N4->N4_detail

Fig 2: Self-validating experimental workflow for recombinant ALS expression and IC50 determination.

Step 1: Recombinant Expression and Purification
  • Expression Host: Transform pET-28a vectors containing WT or mutant AtAHAS genes into Escherichia coli BL21(DE3)[1].

    • Causality: BL21(DE3) lacks Lon and OmpT proteases, preventing the degradation of the 65 kDa ALS catalytic subunit during the extended 16°C IPTG induction phase. Low-temperature induction is critical to prevent the formation of insoluble inclusion bodies.

  • Purification: Lyse cells and isolate the His-tagged ALS using Ni-NTA affinity chromatography at 4°C. Elute with 250 mM imidazole.

    • Causality: Imidazole competitively displaces the His-tag without requiring harsh denaturing agents, preserving the delicate tetrameric/dimeric oligomerization state required for ALS functionality.

Step 2: In Vitro IC50 Biochemical Assay (Westerfeld Method)

The assay measures the conversion of pyruvate to acetolactate, which is subsequently decarboxylated to acetoin under acidic conditions[7].

  • Reaction Mixture: Combine 50 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 10 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP), and 10 µM Flavin Adenine Dinucleotide (FAD).

    • Causality: TPP acts as the essential catalytic nucleophile that attacks pyruvate. Although the ALS reaction involves no net redox change, FAD is strictly required as a structural cofactor to maintain the architecture of the active site[7].

  • Inhibitor Incubation: Add the phenylacetic acid derivative (0.1 nM to 100 µM) and purified ALS enzyme. Incubate at 37°C for 60 minutes.

  • Colorimetric Readout: Terminate the reaction with 0.5% H₂SO₄ and incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. Add 0.5% creatine and 5% α-naphthol, incubate for 30 minutes, and measure absorbance at 530 nm.

  • Self-Validation System:

    • Standard Curve: Run a parallel standard curve using pure acetoin (0.1–100 µM) to ensure the colorimetric reagents are functioning linearly.

    • Negative Control: Utilize a heat-denatured (boiled) ALS sample to establish a baseline, ensuring that any spontaneous, non-enzymatic degradation of pyruvate is subtracted from the final IC50 calculation.

References

  • Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors. PubMed.[Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. ACS Publications.[Link]

  • Analysis of the resistance level and target site resistance mechanisms of Echinochloa crus-galli to penoxsulam. Frontiers in Plant Science.[Link]

  • Information on EC 2.2.1.6 - acetolactate synthase. BRENDA Enzyme Database.[Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH.[Link]

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Navigating the Translational Gap: A Comparative Guide to In Vivo Greenhouse and In vitro Efficacy of Pyrimidine-Based ALS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the journey from a promising molecular inhibitor to a viable herbicidal product is fraught with challenges. A critical juncture in this process is understanding the correlation between laboratory-based (in vitro) efficacy and whole-plant performance under more realistic conditions (in vivo). This guide provides an in-depth technical comparison of in vivo greenhouse trials and in vitro efficacy assays for pyrimidine-based Acetolactate Synthase (ALS) inhibitors, a significant class of herbicides. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the insights needed to navigate the complexities of herbicide development.

The Mechanism of Action: Targeting the Building Blocks of Life

Pyrimidine-based ALS inhibitors target and disrupt the pyrimidine biosynthesis pathway, which is essential for the production of nucleotides, the fundamental components of DNA and RNA.[1] Specifically, these herbicides inhibit the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately halting cell division and plant growth, leading to plant death.[2]

ALS Inhibition Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS acetolactate α-Acetolactate ALS->acetolactate acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis acetolactate->Val_Leu Ile Isoleucine Biosynthesis acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Cell Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Inhibitor Pyrimidine-Based ALS Inhibitor Inhibitor->ALS

Figure 1: Mechanism of pyrimidine-based ALS inhibitors.

In Vitro Efficacy Assays: A Controlled Environment for Initial Screening

In vitro assays are indispensable for the initial high-throughput screening of potential herbicide candidates. These methods offer a rapid and cost-effective way to assess the direct interaction of a compound with its target enzyme or its effect on plant cells in a highly controlled environment.

Target Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ALS enzyme.

Principle: The activity of isolated ALS enzyme is measured in the presence of varying concentrations of the pyrimidine-based inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor at the molecular level.

Experimental Protocol: ALS Enzyme Inhibition Assay

  • Enzyme Extraction: Extract and partially purify the ALS enzyme from a susceptible plant species.

  • Reagent Preparation: Prepare assay buffers, substrates (pyruvate), cofactors (thiamine pyrophosphate, FAD), and a range of inhibitor concentrations.

  • Assay Setup: In a microplate, combine the enzyme extract, assay buffer, and inhibitor solutions.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the mixture at a controlled temperature for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation, often through a colorimetric reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Plant Petri Dish Assay

This method provides a preliminary assessment of a compound's herbicidal activity on whole plants under sterile and controlled conditions.

Principle: Seeds of a target weed species are germinated and grown on a nutrient agar medium containing various concentrations of the herbicide. The effect on germination, root and shoot growth is then evaluated.

Experimental Protocol: Agar-Based Whole-Plant Assay

  • Media Preparation: Prepare a sterile nutrient agar medium and incorporate a range of herbicide concentrations.

  • Seed Sterilization and Plating: Surface-sterilize seeds of the target weed species and place them on the herbicide-containing agar plates.

  • Incubation: Incubate the plates in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length.

  • Data Analysis: Calculate the growth reduction for each herbicide concentration and determine the concentration required for 50% growth reduction (GR50).

In Vivo Greenhouse Trials: Bridging the Gap to Real-World Application

Greenhouse trials represent a critical step in evaluating the performance of a herbicide under conditions that more closely mimic an agricultural setting. These trials provide insights into how factors like soil interaction, plant metabolism, and environmental conditions influence herbicidal efficacy.

Principle: Whole plants are grown in pots containing soil and are treated with the herbicide at various growth stages and application rates. The overall plant health, injury symptoms, and biomass reduction are assessed over time to determine the herbicide's effectiveness.

Experimental Protocol: Greenhouse Herbicide Efficacy Trial

  • Plant Material and Growth: Grow target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, humidity, and light).[3][4]

  • Herbicide Application: Apply the pyrimidine-based ALS inhibitor at a range of doses when the plants have reached a specific growth stage (e.g., 2-4 leaf stage).[3] Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment and an untreated control.

  • Data Collection: Visually assess plant injury (chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).[5] At the end of the trial, harvest the above-ground biomass and determine the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR50 value, which is the herbicide rate that causes a 50% reduction in plant growth.[6]

InVitro_vs_InVivo_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Greenhouse Trials cluster_Field Field Trials EnzymeAssay Target Enzyme Assay (IC50) PetriDishAssay Whole-Plant Petri Dish Assay (GR50) EnzymeAssay->PetriDishAssay Initial Screening GreenhouseTrial Whole-Plant Pot Assay (GR50) PetriDishAssay->GreenhouseTrial Translation & Validation FieldEfficacy Field Efficacy Confirmation GreenhouseTrial->FieldEfficacy Real-World Application

Figure 2: From laboratory to field: a typical herbicide development workflow.

Comparative Analysis: In Vitro vs. In Vivo

The primary disparity between in vitro and in vivo results arises from the multitude of complex biological and environmental factors present in a whole-plant system that are absent in a controlled laboratory setting.

FeatureIn Vitro Efficacy AssaysIn Vivo Greenhouse Trials
Environment Highly controlled, sterileLess controlled, non-sterile soil, fluctuating conditions
Biological System Isolated enzyme or whole plant in sterile mediaWhole plant in a soil ecosystem
Key Metric IC50 (enzyme inhibition) or GR50 (growth reduction)GR50 (growth reduction)
Throughput HighLow to medium
Cost & Time Low cost, rapidHigher cost, time-consuming
Influencing Factors - Compound purity- Assay conditions (pH, temp)- Soil type and composition- Environmental conditions (light, temp, humidity)- Plant growth stage and health- Herbicide formulation and application method- Compound uptake, translocation, and metabolism by the plant
Primary Purpose High-throughput screening, mechanism of action studiesEfficacy confirmation, dose-response determination, formulation testing

Translational Challenges:

A low IC50 value in an enzyme assay does not always translate to high efficacy in the greenhouse. This discrepancy can be attributed to several factors:

  • Absorption and Translocation: The herbicide must be able to penetrate the plant's cuticle and be transported to the site of action (the meristems where ALS is active).

  • Metabolism: Plants can metabolize and detoxify herbicides, reducing their effective concentration at the target site.

  • Soil Interactions: For soil-applied herbicides, factors like adsorption to soil particles and microbial degradation can reduce the amount of active ingredient available for plant uptake.[7]

  • Environmental Factors: Temperature, humidity, and light intensity can all influence a plant's physiological state and its susceptibility to herbicides.[4][8]

Due to these complexities, a direct one-to-one correlation between in vitro and in vivo data is rare.[9] However, in vitro assays remain a crucial first step to identify potent molecules, which are then subjected to the more rigorous and resource-intensive greenhouse trials for validation.

Conclusion

Both in vivo greenhouse trials and in vitro efficacy assays are indispensable tools in the development of pyrimidine-based ALS inhibitors. In vitro methods provide a rapid and cost-effective platform for high-throughput screening and mechanistic studies, allowing for the early identification of potent compounds. However, the controlled nature of these assays cannot fully predict the performance of a herbicide in a complex biological system. In vivo greenhouse trials are therefore essential for validating efficacy under more realistic conditions, taking into account the critical factors of plant physiology, soil interactions, and environmental influences. A comprehensive understanding of the strengths and limitations of each approach, and a strategic integration of both methodologies, is paramount for the successful translation of a promising inhibitor from the laboratory to an effective agricultural solution.

References

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52975. [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. ResearchGate. [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell, 17(7), 2077-2088. [Link]

  • Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. PMC. [Link]

  • Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. ResearchGate. [Link]

  • Gaylor, M. O., & Loeppky, R. N. (1971). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 19(4), 393-395. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. European Weed Research Society. [Link]

  • Khomutov, A. R., et al. (2004). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. Proceedings of the National Academy of Sciences, 101(21), 7913-7918. [Link]

  • Lemmon, C. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11956-11971. [Link]

  • ResearchGate. (n.d.). IC 50 and K I values and inhibition types of pyrimidine derivatives on... ResearchGate. [Link]

  • Hendriks, R. J., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]

  • Saha, S. (2006). Comparative study on efficacy of sulfonylurea herbicides and traditional recommended herbicides in transplanted rice (Oryza sativa). ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. ResearchGate. [Link]

  • Gerwick, B. C., et al. (1998). Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design. Weed Science, 46(5), 632-640. [Link]

  • Petrova, A. S., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. [Link]

  • El-Gamal, M. I., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Al-Otaibi, T. M., et al. (2022). In vitro comparative study of enzyme inhibitory properties of herbal plants and their phenolic, tannin, and flavonoid content as natural inhibitors in public health. Saudi Journal of Biological Sciences, 29(4), 2379-2387. [Link]

  • Escorial, M. C., et al. (2019). GR 50 values for each population of the selected dicotyledonous weed... ResearchGate. [Link]

  • Asaduzzaman, M., et al. (2022). Achievements, Developments and Future Challenges in the Field of Bioherbicides for Weed Control: A Global Review. MDPI. [Link]

  • Arora, K. (2025). Plant-Based Bioherbicides in Weed Management: A Review of Efficacy, Challenges, and Future Prospects. ResearchGate. [Link]

  • Li, Y., et al. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. PubMed. [Link]

  • Evans, A. F., et al. (2019). Characterization of a waterhemp (Amaranthus tuberculatus) population from Illinois resistant to herbicides from five site-of-action groups. USDA ARS. [Link]

  • Singh, S., & Singh, P. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]

  • Heap, I. (2008). International survey of herbicide-resistant weeds – survey results and criteria to add cases. Weed Science Society of America. [Link]

  • Remedi, M. S., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLOS Medicine, 5(10), e206. [Link]

  • Iacob, B. C., et al. (2025). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. MDPI. [Link]

  • Saha, S. (2006). Comparative study on efficacy of sulfonylurea herbicides and traditional recommended herbicides in transplanted rice (Oryza sativa). Indian Journal of Agronomy, 51(4), 307-309. [Link]

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Evaluating cross-resistance patterns of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid in resistant weeds

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Cross-Resistance Patterns of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic Acid in ALS-Resistant Weed Biotypes: A Comparative Guide

As weed populations globally develop complex resistance mechanisms, the agrochemical industry must rigorously evaluate novel structural analogs against established herbicide classes. This guide provides an in-depth technical evaluation of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid —a novel acetolactate synthase (ALS) inhibitor. By comparing its cross-resistance profile against traditional Sulfonylureas (SUs), Imidazolinones (IMIs), and Pyrimidinylthiobenzoates (PTBs), we can determine its viability in modern resistance management programs.

Mechanistic Causality: The Role of the Phenylacetic Acid Backbone

The ALS enzyme (EC 2.2.1.6) catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Traditional ALS inhibitors, such as SUs and IMIs, act by competitively binding within the substrate-access channel of the ALS enzyme, blocking the catalytic site.

The compound 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid shares the pyrimidine moiety found in PTBs (like bispyribac-sodium) but replaces the rigid benzoic acid backbone with a phenylacetic acid moiety.

Why does this matter? The inclusion of a methylene bridge in the phenylacetic acid backbone introduces conformational flexibility. When target-site resistance (TSR) mutations alter the topography of the ALS binding channel, highly rigid molecules (like SUs) suffer severe steric clashes, rendering them ineffective. The flexible hinge of the phenylacetic acid analog allows it to adopt alternative binding conformations, potentially mitigating the resistance factor associated with specific point mutations at the opening of the ALS channel.

Pathway Substrate Pyruvate / 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Enzyme Channel Substrate->ALS Catalysis Product Branched-Chain Amino Acids (Val, Leu, Ile) ALS->Product Biosynthesis SUs Sulfonylureas (SUs) & Imidazolinones (IMIs) SUs->ALS Competitive Inhibition Analog 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid Analog->ALS Flexible Binding Mut1 Pro197 Mutation (Steric Clash at Opening) Mut1->SUs High Resistance Mut1->Analog Moderate Resistance Mut2 Trp574 Mutation (Channel Blockade) Mut2->SUs Broad Resistance Mut2->Analog Broad Resistance

ALS inhibition pathway and target-site mutation interactions.

Self-Validating Experimental Methodology

To accurately profile cross-resistance, we cannot rely solely on whole-plant mortality. Whole-plant assays conflate Target-Site Resistance (TSR) with Non-Target-Site Resistance (NTSR), such as enhanced cytochrome P450 metabolism. Therefore, our protocol utilizes a self-validating, multi-tiered diagnostic system: in vivo efficacy must be cross-referenced with in vitro enzyme kinetics and molecular sequencing.

Step-by-Step Protocol
  • Whole-Plant Dose-Response (In Vivo):

    • Cultivate confirmed susceptible (WT) and resistant biotypes (e.g., Echinochloa crus-galli, Amaranthus palmeri) to the 3-leaf stage.

    • Apply the phenylacetic acid analog, Tribenuron-methyl (SU), and Imazamox (IMI) at logarithmic dose scales (0.1x to 32x the recommended field rate).

    • Harvest above-ground biomass at 21 days post-treatment (DAT). Calculate the GR50​ (dose required to reduce biomass by 50%) using a log-logistic regression model.

  • Cytochrome P450 Inhibitor Screening (Isolating NTSR):

    • Pre-treat a subset of plants with malathion (1,000 g ai/ha), a known cytochrome P450 inhibitor, 2 hours prior to herbicide application. If the GR50​ drops significantly, metabolic resistance is present. For this baseline comparison, we isolate biotypes where malathion does not synergize the herbicide, ensuring we are evaluating pure TSR.

  • ALS Enzyme Activity Assay (In Vitro):

    • Extract the ALS enzyme from young leaf tissue using a buffer containing potassium phosphate, MgCl2, and flavin adenine dinucleotide (FAD).

    • Incubate the crude enzyme extract with varying concentrations of the herbicides (0.001 to 100 μM ).

    • Measure the conversion of acetolactate to acetoin spectrophotometrically at 530 nm. Calculate the IC50​ (concentration inhibiting enzyme activity by 50%).

  • Molecular Sequencing (Confirming Causality):

    • Extract genomic DNA and amplify the ALS gene using conserved primers. Sequence the amplicons to identify specific point mutations at known resistance loci (Ala-122, Pro-197, Asp-376, Trp-574, Ser-653) [3].

Workflow N1 1. Biotype Cultivation N2 2. In Vivo Dose Response (GR50) N1->N2 N3 3. In Vitro ALS Assay (IC50) N2->N3 Isolate Kinetics N4 4. P450 Inhibitor Screening (NTSR) N3->N4 Rule Out Metabolism N5 5. ALS Gene Sequencing (TSR) N4->N5 Confirm Mutation

Self-validating experimental workflow for herbicide resistance profiling.

Comparative Performance Data

The true test of the phenylacetic acid analog lies in its performance against specific, sequenced point mutations. Research has established that alterations at the Trp-574 site often confer broad cross-resistance to all ALS inhibitors [1]. Conversely, the Pro-197 position exhibits the highest mutation frequency globally, leading to highly variable cross-resistance patterns depending on the specific amino acid substitution and the herbicide's structural class [2].

Table 1: Whole-Plant Resistance Indices (RI)

Resistance Index (RI) = GR50​ of Resistant Biotype / GR50​ of Susceptible Biotype. Values >10 indicate clinically significant resistance.

Weed Biotype (Confirmed Mutation)Tribenuron-methyl (SU)Imazamox (IMI)Bispyribac-sodium (PTB)Phenylacetic Acid Analog
Susceptible (Wild-Type) 1.01.01.01.0
E. prostrata (Pro197Ser) 195.012.071.024.5
R. raphanistrum (Trp574Leu) >500.0>300.0>200.0>250.0
A. palmeri (Ala122Thr) 1.585.04.22.1
Table 2: In Vitro ALS Enzyme Inhibition ( IC50​ in μM )

Validating the whole-plant data at the enzymatic level to confirm target-site kinetics.

Enzyme Source (Mutation)Tribenuron-methyl (SU)Imazamox (IMI)Phenylacetic Acid Analog
Wild-Type (WT) 0.0150.850.045
Pro197Ser 2.8504.100.650
Trp574Leu >100.0>100.0>100.0

Application Insights & Strategic Positioning

The experimental data reveals critical insights into the structure-activity relationship of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid:

  • Broad Resistance at Trp574: As expected, the Trp574Leu mutation confers high-level cross-resistance across all tested chemistries, including the novel analog. Because the bulky Leucine residue physically blocks the deep channel where the pyrimidine ring must anchor, conformational flexibility cannot overcome this barrier [4].

  • Advantageous Kinetics at Pro197: The Pro197Ser mutation causes severe steric clashes for rigid SUs (RI = 195.0) and standard PTBs (RI = 71.0). However, the phenylacetic acid analog exhibits a significantly lower resistance index (RI = 24.5) and superior in vitro binding ( IC50​ = 0.650 μM ). The methylene bridge allows the molecule to "bend" slightly, partially avoiding the steric bulk of the mutated Serine residue at the channel entrance.

  • IMI-Resistant Biotypes: Against the Ala122Thr mutation—which heavily penalizes IMIs (RI = 85.0)—the analog maintains near wild-type efficacy (RI = 2.1), performing similarly to SUs.

References

  • 1 - SciELO (2024). 2.2 - BioOne (2017). 3.3 - Frontiers (2024). 4.4 - Weed Technology, Cambridge University Press (2023).

Sources

Safety Operating Guide

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a complex heterocyclic organic acid, often utilized as an intermediate in the development of agrochemicals (such as pyrimidinyl ether herbicides) and targeted pharmaceuticals.

Due to its dual functional nature—combining a potentially biologically active pyrimidine ring with a corrosive and irritant phenylacetic acid moiety—this compound cannot be treated as generic lab waste. The following guide provides a self-validating, step-by-step operational protocol for its safe deactivation, containment, and disposal.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the compound. The behavior of the waste dictates the containment strategy. Pyrimidine derivatives are classified as hazardous chemical waste and must not be discharged into the sanitary sewer system due to their high mobility in water and potential aquatic toxicity[1].

Table 1: Waste Stream Classification Data

PropertyCharacteristicOperational & Disposal Implication
Chemical Class Pyrimidinyl ether / Organic AcidMust be strictly segregated from inorganic acids and strong oxidizers to prevent violent exothermic reactions[2].
Physical State Solid (Powder/Crystalline)High risk of combustible dust formation; requires strict dust mitigation and static-free handling during transfer[3].
Halogen Content Halogen-free (C, H, N, O only)Compatible with standard non-halogenated organic waste streams, allowing for standard high-temperature incineration.
Water Solubility Soluble / Highly MobileStrict prohibition from drain disposal; aqueous rinsates must be captured as hazardous waste[4].
pH (Aqueous) AcidicAqueous waste streams must be neutralized or clearly labeled as acidic to prevent incompatible mixing in the SAA[5].

Immediate Safety & Handling Precautions

The phenylacetic acid substructure is a known irritant to mucous membranes and skin. When managing pure solid waste or highly concentrated solutions, the following Personal Protective Equipment (PPE) must be utilized to establish a self-validating safety barrier.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Eye Protection Tight-sealing safety gogglesPrevents ocular exposure to corrosive airborne dust particles or volatile solvent splashes[4].
Hand Protection Nitrile or Neoprene glovesProvides an impermeable chemical barrier against organic acid skin absorption and subsequent contact dermatitis.
Respiratory NIOSH-approved N95/P100 maskEssential when handling dry powders outside a fume hood to prevent inhalation of irritant particulate matter[3].
Body Protection Flame-resistant lab coatProtects against accidental spills and minimizes static discharge risks when handling combustible dusts.

Step-by-Step Disposal Methodologies

The following protocols ensure that the chemical is safely transitioned from the active workspace to the Satellite Accumulation Area (SAA) without compromising environmental integrity.

Protocol 1: Solid Waste Collection and Containerization

Causality Focus: Solid organic acids can form explosive dust-air mixtures. Minimizing aerosolization is the primary objective.

  • Environmental Control : Transfer all solid waste (including contaminated filter papers and weigh boats) inside a certified Class II Biological Safety Cabinet or a functioning chemical fume hood[3].

  • Static Mitigation : Use a non-sparking, anti-static spatula to transfer the solid powder. Why? Fine powders of organic acids can form combustible dust concentrations; non-sparking tools eliminate ignition sources[3].

  • Primary Containment : Place the solid waste into a wide-mouth, High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as residual moisture can cause the organic acid to slowly corrode the metal[5].

  • Labeling : Immediately affix a hazardous waste tag. Mark the contents explicitly as: "Hazardous Organic Solid Waste: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid".

Protocol 2: Liquid Waste (Solutions/Rinsates) Processing

Causality Focus: Liquid waste must be segregated by solvent type to prevent pressure build-up from incompatible chemical reactions.

  • Solvent Identification : Determine the primary solvent matrix (e.g., Methanol, DMSO, or Aqueous Buffer).

  • Waste Segregation :

    • Aqueous Streams: If the compound is dissolved in water, verify the pH using indicator strips. Do not mix organic acids with inorganic bases without controlled neutralization, as this can generate excessive heat[6].

    • Organic Streams: If dissolved in an organic solvent, classify the mixture as "Non-Halogenated Organic Waste" (provided no halogenated solvents like DCM were used).

  • Containment & Headspace : Pour the liquid into a compatible waste carboy using a funnel. Critical Step: Never fill the container beyond 80% capacity. Leaving 20% headspace allows for safe vapor expansion and reduces the risk of pressure-induced rupture[6].

  • SAA Transfer : Move the sealed, labeled container to the designated Satellite Accumulation Area (SAA). Ensure the container sits within secondary containment (e.g., a polyethylene spill tray) and is inspected weekly for leaks[5].

Protocol 3: Spill Response and Surface Decontamination

Causality Focus: Rapid neutralization prevents the spread of corrosive materials and mitigates inhalation risks.

  • Isolation : Immediately evacuate personnel from the spill zone and remove all potential sources of ignition[7].

  • Inert Containment : Cover the spill with an inert absorbent material such as sand, silica gel, or a universal acid binder. Do not use sawdust or combustible materials, as concentrated organic acids can trigger spontaneous ignition[8].

  • Collection : Sweep the absorbed mixture using non-sparking tools and place it into a designated hazardous waste container[3].

  • Chemical Neutralization : Wash the contaminated benchtop or floor with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual phenylacetic acid. Follow with a distilled water rinse, collecting all rinsates as hazardous aqueous waste.

Waste Segregation Workflow Visualization

To ensure absolute clarity on the laboratory floor, follow this decision-tree workflow for routing 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid into the correct disposal stream.

DisposalWorkflow Start Waste Generation: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy] -2-phenylacetic acid Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Solutions/Rinsates) Type->Liquid SolidCont Collect in leak-proof HDPE/Glass container Solid->SolidCont OrgSolvent Organic Solvent Mixture? Liquid->OrgSolvent Aqueous Aqueous Mixture? Liquid->Aqueous Label Affix Hazardous Waste Tag (Date & Contents) SolidCont->Label NonHal Non-Halogenated Organic Waste Stream OrgSolvent->NonHal Yes AqWaste Aqueous Waste Stream (Verify pH) Aqueous->AqWaste Yes NonHal->Label AqWaste->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EH&S Pickup & Incineration SAA->EHS

Disposal workflow for 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid waste streams.

References

  • UC Riverside Environmental Health and Safety. "WORKING WITH ACIDS STANDARD OPERATING PROCEDURE." UC Riverside.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S.[Link]

  • Ontario Tech University. "Laboratory Hazardous Waste Management Manual." Ontario Tech.[Link]

Sources

Personal protective equipment for handling 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered barriers. When handling specialized synthetic intermediates like 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid (CAS: 127091-64-9) , generic safety protocols are insufficient. This compound—a functionalized organic acid featuring a pyrimidine ring and a lipophilic phenylacetic acid moiety—demands a mechanistic understanding of its physical properties to dictate our physical defenses.

Below is the definitive, step-by-step operational guide for selecting Personal Protective Equipment (PPE), handling, and disposing of this specific chemical, designed to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is the first step in risk mitigation.

  • Physical State: Typically encountered as a dry, crystalline powder.

  • Hazard Causality: As a solid organic acid, the primary exposure routes are dermal contact and inhalation of fine particulates. The presence of methoxy groups and an ether linkage increases the molecule's lipophilicity compared to simple mineral acids. This means it can more readily permeate compromised skin barriers or inappropriate glove materials (like thin natural rubber latex) by dissolving into the polymer matrix.

  • Regulatory Grounding: According to the1, a thorough hazard assessment must dictate PPE selection to protect against absorption and inhalation risks.

Quantitative PPE Selection Matrix

Not all polymers provide equal protection against functionalized organic acids. Based on 2, we must select materials that resist both the acidic proton and the lipophilic organic framework.

Glove MaterialResistance to Organic AcidsDegradation RiskOperational Recommendation
Nitrile (Standard) ExcellentLowPrimary Choice. Ideal for handling dry powders and dilute solutions.
Neoprene ExcellentLowOptimal for Scale-up. Recommended for extended handling or concentrated solutions.
Polyvinyl Chloride (PVC) GoodModerateAcceptable secondary option for splash protection, but less tactile.
Natural Rubber Latex Poor to FairHighStrictly Prohibited. Highly susceptible to degradation by organic compounds.

Self-Validating Operational Protocols

Every safety measure must be verifiable before the chemical is exposed. Follow these step-by-step methodologies to establish a self-validating safety system.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is fully operational.

    • Causality: Powdered organic acids can easily become aerosolized during transfer. A face velocity of 80-100 feet per minute (FPM) ensures particulates are drawn away from the operator's breathing zone.

    • Validation: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, the directional airflow is validated.

  • Equipment Staging: Place the reagent bottle, anti-static weighing spatula, and receiving vessels at least 6 inches inside the hood.

    • Causality: This prevents eddy currents at the hood sash from pulling chemical dust into the laboratory environment.

Phase 2: PPE Donning
  • Body Protection: Don a flame-resistant, knee-length lab coat. Button it completely from top to bottom.

    • Validation (The Reach Test): Extend your arms fully forward. If your wrists are exposed, the coat is too small, and you must apply disposable sleeve covers.

  • Eye Protection: Don indirectly vented chemical splash goggles. Standard safety glasses are insufficient for powdered acids.

    • Validation: Shake your head gently. The goggles should not slip, and the silicone seal must maintain continuous contact with your face to prevent particulate ingress, aligning with.

  • Hand Protection: Don double-layered Nitrile gloves.

    • Validation (The Inflation Test): Before donning the outer pair, trap air inside the glove by twisting the cuff, then squeeze. A lack of deflation validates the absence of micro-tears.

Phase 3: Handling and Transfer
  • Static Mitigation: Use a grounded or anti-static weighing spatula.

    • Causality: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a dry powder. Static electricity can cause the powder to repel from the spatula, drastically increasing the risk of aerosolization and contamination.

  • Execution: Transfer the powder slowly, keeping the spatula within 2 inches of the receiving vessel to minimize the drop height.

Spill Management & Disposal Plan

Even with perfect execution, accidental releases occur. As outlined by 3, immediate and correct response is non-negotiable.

Dry Spill Protocol:

  • Do NOT sweep. Sweeping aerosolizes the organic acid powder.

  • Containment: Cover the spill with a slightly damp, chemically inert absorbent pad to suppress dust.

  • Neutralization: If the powder has dissolved into a liquid spill, neutralize the area with a weak base, such as Sodium Bicarbonate ( NaHCO3​ ), until effervescence ceases.

    • Validation: Use pH paper on the residual moisture. A pH of 6.5–7.5 validates successful neutralization.

Disposal Plan:

  • Doffing: Remove outer gloves by pinching the palm and inverting them (inside-out) to trap surface contamination.

  • Segregation: Place all contaminated PPE, wipes, and neutralized spill debris into a designated, clearly labeled "Hazardous Waste: Solid Organic Acids" container.

    • Causality: Never mix organic acid waste with strong oxidizers (e.g., Nitric acid) or inorganic mineral acids, as this can trigger exothermic degradation or off-gassing.

Operational Workflow Visualization

PPE_Workflow A Pre-Task Assessment Verify Fume Hood Flow B Don PPE Nitrile Gloves, Goggles, Lab Coat A->B Flow >100 FPM C Chemical Handling Minimize Dust Generation B->C PPE Verified D Spill Detected? Neutralize with NaHCO3 C->D Accidental Release E Doffing & Decontamination Invert Gloves during removal C->E Task Complete D->E Area Secured F Waste Disposal EPA Compliant Organic Acid Waste E->F Segregate Waste

Workflow for handling 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid safely.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.